Chlorpyrifos-methyl
Description
Contextualizing Organophosphate Pesticides in Environmental and Health Science
Organophosphate (OP) pesticides are a major class of chemical compounds developed through the esterification of phosphoric acid and alcohol. agronomyjournals.com They are widely utilized in agriculture, horticulture, and public health for pest and vector control due to their effectiveness against a broad spectrum of insects. agronomyjournals.comncel.net The primary mechanism of action for organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the normal transmission of nerve impulses in both insects and mammals. agronomyjournals.comnih.govbeyondpesticides.org
The extensive use of OPs has led to significant scientific inquiry into their environmental and health implications. researchgate.net Research in environmental science has focused on their persistence in soil and water, their impact on non-target organisms including pollinators, and their potential to disrupt soil microbial communities, which can affect soil fertility. agronomyjournals.comncel.net In health science, the main focus has been on the neurotoxic effects resulting from AChE inhibition. agronomyjournals.comearthjustice.org The widespread presence and potential for human exposure have made organophosphates a subject of extensive toxicological and epidemiological research. nih.govearthjustice.org
Evolution of Scientific Inquiry on Chlorpyrifos-methyl
This compound, an organophosphate insecticide, was developed in the 1960s, alongside its more well-known counterpart, chlorpyrifos (B1668852) (chlorpyrifos-ethyl). env-health.orgwikipedia.org It was first registered in the United States in 1985 for post-harvest use on stored grains and was later reregistered in 2006. earthjustice.orgregulations.gov In the European Union, its first EU-wide approval dates to 2006. env-health.org
The scientific inquiry into this compound has evolved significantly over the decades. Initial research and evaluations, such as those by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) beginning in 1975, focused on its efficacy and general toxicology. fao.org However, the scientific and regulatory landscape began to shift in the 21st century. The renewal process for its market authorization in the EU, which began in 2013, became a focal point of scientific debate. env-health.org This process revealed significant data gaps in the company-provided dossiers, particularly concerning developmental neurotoxicity and genotoxicity. env-health.org
Current Research Landscape and Gaps in this compound Studies
The current research landscape for this compound is largely defined by studies on its environmental fate, the development of analytical detection methods, and the significant research gaps identified during its recent regulatory reviews.
Scientific investigations have extensively studied its behavior in the environment. This compound is considered a non-persistent pesticide due to its relatively rapid degradation under many conditions. researchgate.net Its persistence is influenced by factors such as soil type, pH, moisture, and temperature, with hydrolysis occurring more rapidly in basic conditions. inchem.orgmdpi.comnih.gov The primary and most studied degradation product is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which itself is more persistent and mobile in the environment. inchem.orgnih.gov Studies have quantified its degradation half-life in various media, showing a range from a few days in some soils to several weeks in water. researchgate.netinchem.orgnih.gov
A significant area of current research involves the development of sensitive and rapid methods for detecting this compound residues. Traditional methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govcdc.gov More recent research has focused on creating faster, field-deployable techniques such as immunoassays and near-infrared (NIR) spectroscopy, which can provide on-site screening of agricultural products. nih.govresearchgate.net
Despite this body of work, critical research gaps remain. The most significant deficiency, as highlighted by the EU's regulatory process, is the lack of comprehensive, independent data on its potential for developmental neurotoxicity and genotoxicity. env-health.org Much of the risk assessment has historically relied on industry-funded studies or data extrapolated from chlorpyrifos-ethyl. env-health.orgbiologicaldiversity.org Researchers have called for more academic-led, long-term studies to assess the effects of low-dose exposures, which are more representative of the general population's exposure through diet. ki.senih.gov Furthermore, while the degradation pathway to TCP is well-established, the complete environmental fate of its subsequent metabolites and their potential impacts are less understood, representing another area requiring further scientific inquiry. nih.govnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 322.6 g/mol | inchem.org |
| Physical State | Granular crystalline solid | inchem.org |
| Melting Point | 45.5-46.5°C | inchem.org |
| Vapor Pressure | 4.22 × 10⁻⁵ mm Hg at 25°C | inchem.org |
| Water Solubility | 0.0004 g/100g (4 mg/L) | inchem.org |
Table 2: Environmental Degradation Half-Life of this compound This table presents the reported half-life (DT50), the time required for 50% of the initial amount to degrade, in various environmental compartments.
| Medium | Condition | Half-Life (DT50) | Source |
|---|---|---|---|
| Soil | Aerobic, various types (23-26°C) | 6 - 11 days | nih.gov |
| Soil | Favorable conditions (high organic, 25-35°C) | 1.5 - 2.0 days | inchem.org |
| Soil | Less favorable conditions (low organic, 15°C) | 17.7 - 33.3 days | inchem.org |
| Soil | Acidic (pH 4.7) | up to 256 days | nih.gov |
| Water | Hydrolysis (pH 4.2-8.0, 25°C) | 9.4 - 22.7 days | inchem.org |
| Water | Aqueous Photolysis | 1.8 - 3.8 days | researchgate.net |
| Atmosphere | Photodegradation (in humid air) | 1.2 hours | researchgate.net |
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| 3,5,6-trichloro-2-pyridinol | TCP |
| Acetylcholine (B1216132) | ACh |
| Atropine | |
| Carbofuran | |
| Chlorpyrifos | Chlorpyrifos-ethyl |
| This compound | Dursban |
| Coumaphos | |
| Diazinon | |
| Disulfoton | |
| Fensulfothion | |
| Fenthion | |
| Glyphosate | |
| Malathion | |
| Methidathion | |
| Parathion (B1678463) | |
| Parathion-methyl | |
| Pralidoxime Iodide | PAM |
| Profenofos | |
| Quintiofos |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKVYFZANMGRE-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3NO3PS | |
| Record name | CHLORPYRIFOS METHYL | |
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DSSTOX Substance ID |
DTXSID6032352 | |
| Record name | Chlorpyrifos-methyl | |
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Molecular Weight |
322.5 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide., White or amber solid; [HSDB] Colorless solid; [CAMEO] | |
| Record name | CHLORPYRIFOS METHYL | |
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Flash Point |
182 °C (Cleveland open cup) | |
| Record name | CHLORPYRIFOS-METHYL | |
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Solubility |
In water, 4.0 mg/L at 25 °C, In water, 4.76 mg/L at 20 °C, In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C) | |
| Record name | CHLORPYRIFOS-METHYL | |
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Density |
1.64 at 23 °C | |
| Record name | CHLORPYRIFOS-METHYL | |
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Vapor Pressure |
0.0000422 [mmHg], 3 mPa (2.25X10-5 mm Hg) at 25 °C | |
| Record name | Chlorpyrifos-methyl | |
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Color/Form |
White crystals, Amber solid cake | |
CAS No. |
5598-13-0 | |
| Record name | CHLORPYRIFOS METHYL | |
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Melting Point |
45.5-46.5 °C | |
| Record name | CHLORPYRIFOS-METHYL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |
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Environmental Dynamics and Biogeochemical Cycling of Chlorpyrifos Methyl
Environmental Persistence and Dissipation of Chlorpyrifos-methyl
The persistence of this compound in the environment varies depending on several factors, including the specific environmental compartment, temperature, pH, moisture content, and microbial activity researchgate.netnepc.gov.au. Dissipation occurs through a combination of processes, including degradation and transport phenomena like volatilization and leaching cdc.gov.
Half-life Dynamics in Various Environmental Compartments
The half-life of this compound, which is the time required for half of the compound to break down, can vary significantly across different environmental matrices.
In soil, this compound is considered moderately persistent researchgate.net. Reported half-lives in soil can range from 7 to 120 days, and in some studies, residues have been detected for over a year following application orst.edu. Factors such as soil type, pH, moisture, temperature, and organic matter content influence its degradation rate nepc.gov.aunih.gov. For instance, studies have shown half-lives ranging from 11 to 141 days in aerobic soils with varying textures and pH values orst.edu. In medium-textured field soils, half-lives of 33 to 56 days have been reported orst.edu. Alkaline soils tend to exhibit faster degradation rates compared to neutral to acidic soils nepc.gov.au.
In water, this compound is not considered persistent, primarily due to volatilization and strong adsorption to particulate matter cdc.gov. Half-lives in water have been reported to be around 25 days for chlorpyrifos (B1668852) (a closely related compound) wikipedia.org, and this compound is susceptible to aqueous hydrolysis with reported half-lives ranging from 27 to 13 days at pH 4 through pH 9 nih.govworldwidejournals.com. Field studies have reported even shorter half-lives in aquatic ecosystems, ranging from less than 1 to 3 days, attributed to volatility, low water solubility, and affinity for sediments ccme.ca. Sediment-water half-lives for chlorpyrifos range from 1.2 to 34 days ccme.ca.
In the air, the half-life of chlorpyrifos has been reported to range from four to ten days wikipedia.org. For this compound, the tropospheric lifetime is estimated to be around 3.5 hours, primarily controlled by the reaction with hydroxyl radicals acs.org.
Here is a summary of reported half-life dynamics:
| Environmental Compartment | Reported Half-life Range | Influencing Factors | Source(s) |
| Soil | 7 to 120 days; > 1 year | Soil type, pH, moisture, temperature, organic matter, microbes | nepc.gov.auorst.edunih.gov |
| Water | 13 to 27 days (hydrolysis) | pH, Temperature | nih.govworldwidejournals.com |
| Water (Field) | < 1 to 3 days | Volatility, solubility, adsorption to solids | ccme.ca |
| Sediment-Water | 1.2 to 34 days | Adsorption to solids | ccme.ca |
| Air | ~3.5 hours (tropospheric) | Reaction with OH radicals | acs.org |
Long-term Environmental Fate of this compound Residues
While this compound itself may not be highly persistent in some compartments, its degradation products can have varying persistence and mobility orst.edu. The primary metabolic and degradation product of this compound is 3,5,6-trichloro-2-pyridinol (B117793) (TCP) orst.edufao.orginchem.orgmfds.go.kr. TCP is often more persistent and mobile in soil and water compared to the parent compound researchgate.netorst.edu. Studies indicate that TCP can accumulate in plant tissues and soil as this compound degrades researchgate.net. TCP is eventually degraded further, primarily to CO2 and non-extractable residues in soil fao.orgservice.gov.uk.
Long-term monitoring data for chlorpyrifos (a closely related compound) suggest that it can be transported over long distances to remote regions, such as the Arctic, and persist there for considerable lengths of time due to temperature-dependent degradation service.gov.uk. While specific long-term fate data for this compound in remote regions is less detailed in the provided snippets, the persistence and transport potential of its metabolite, TCP, which has an estimated atmospheric half-life of 60.5 days, suggest a potential for long-range transport of degradation products service.gov.uk.
Abiotic Degradation Pathways of this compound
Abiotic degradation processes, including photolysis, hydrolysis, and volatilization, play significant roles in the environmental fate of this compound cdc.govresearchgate.net.
Photolysis Mechanisms and Kinetics of this compound
Photolysis, the degradation induced by light, contributes to the breakdown of this compound in the environment cdc.govresearchgate.net. Photodecomposition of evaporated this compound in humid air has been reported, leading to the formation of 3,5,6-trichloro-2-pyridinol, hydroxylated pyridinol derivatives, and oxidation products with quinone structures inchem.org. In the atmosphere, the reaction with hydroxyl radicals is a primary degradation pathway acs.org.
Studies on the atmospheric degradation of this compound indicate that the tropospheric degradation is mainly controlled by the reaction with OH radicals, with an estimated tropospheric lifetime of approximately 3.5 hours acs.org. Significant aerosol formation was observed during the reaction with OH radicals, and the main carbon-containing gas-phase products detected were this compound oxon and 3,5,6-trichloro-2-pyridinol acs.org.
While specific detailed kinetics for this compound photolysis in all compartments are not extensively detailed in the provided snippets, studies on the photolysis of its main metabolite, TCP, on the soil surface showed that approximately 50% degraded within the first 8 hours of sunlight exposure, with a calculated half-life of 14.1 days service.gov.uk.
Hydrolysis Pathways and Products of this compound
Hydrolysis, the breakdown by reaction with water, is a significant abiotic degradation pathway for this compound, particularly in moist soils and aquatic environments cdc.govnih.govworldwidejournals.com. This compound is hydrolyzed by water, and the rate is dependent on temperature and pH inchem.org. It is relatively stable under neutral conditions but is hydrolyzed by acids (pH 4-6) and more readily by alkalis (pH 8-10) nih.gov.
The major products of hydrolysis are 3,5,6-trichloro-2-pyridinol (TCP) and O,O-dimethyl phosphate (B84403) inchem.org. Hydrolysis of this compound in basic aqueous media by hydroxyl or perhydroxyl ions occurs through an SN2(P) pathway conicet.gov.ar. Studies on the effect of processing on this compound demonstrated that it degrades to desmethyl this compound via hydrolysis mfds.go.kr.
Volatilization and Atmospheric Transport of this compound
This compound is characterized as being quite volatile herts.ac.uknih.gov. Volatilization from the soil surface contributes to its dissipation nih.gov. Post-application volatilization and subsequent atmospheric transport are considered primary means by which chlorpyrifos (and likely this compound, given its volatility) is dispersed throughout the environment cdc.gov. Volatilization is influenced by soil cultivation practices cdc.gov.
The transport of chlorpyrifos from water to air can occur due to volatilization cdc.gov. While chlorpyrifos has a Henry's law constant that suggests it may volatilize slowly from water, volatilization is considered the most likely route of loss from water, with estimated volatilization half-lives for chlorpyrifos in pond water ranging from 3.5 to 20 days cdc.govorst.edu.
Chlorpyrifos exists in the atmosphere primarily in the vapor phase cdc.gov. It can be released to the atmosphere by volatilization during application cdc.gov. Atmospheric transport can carry chlorpyrifos to remote locations service.gov.uk. Given the volatility of this compound, atmospheric transport is also a relevant pathway for its dispersion oregonstate.edu.
Biotic Transformation and Bioremediation of this compound
Biotic transformation, particularly through microbial degradation, is a crucial process influencing the fate of this compound in various environmental compartments, including soil and water scielo.brnih.govijeab.com. Bioremediation, which leverages the metabolic capabilities of microorganisms and plants, is considered a cost-effective and environmentally friendly strategy for cleaning up contaminated ecosystems nih.gov.
Microbial Degradation Mechanisms of this compound
Microbial degradation is a significant factor in the dissipation of this compound in the environment scielo.brnih.gov. This process typically involves the breakdown of the pesticide by microorganisms, often leading to the formation of less toxic or non-toxic products ijeab.comresearchgate.net. The primary degradation pathway for this compound involves the cleavage of the phosphorus ester bond, resulting in the formation of 3,5,6-trichloro-2-pyridinol (TCP) scielo.brfrontiersin.orgresearchgate.net. Microorganisms capable of degrading organophosphate pesticides often possess specific genes, such as opd (organophosphate degrading), which encode enzymes responsible for this hydrolysis ijeab.com.
Bacterial Degradation Pathways and Strains
Numerous bacterial strains isolated from various environments, particularly polluted soils, have demonstrated the ability to degrade this compound ijeab.comnih.govfrontiersin.org. These bacteria can utilize this compound as a carbon source ijeab.com. The degradation pathways primarily involve hydrolysis of the P-O bond, leading to the release of TCP scielo.brfrontiersin.org. Some studies also suggest the involvement of oxidative pathways nih.gov.
Several bacterial genera and specific strains have been identified as effective this compound degraders. These include:
Pseudomonas sp., such as Pseudomonas putida and Pseudomonas aeruginosa scielo.brnih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net.
Bacillus sp., including Bacillus cereus and Bacillus megaterium scielo.brnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net.
Klebsiella pneumoniae nih.govfrontiersin.orgnih.govresearchgate.net.
Acinetobacter sp. researchgate.net.
Flavobacterium sp. ijeab.comfrontiersin.org.
Alcaligenes faecalis nih.gov.
Enterobacter sp. ijeab.com.
Arthrobacter sp. ijeab.com.
Brevundimonas diminuta nih.gov.
Streptomyces praecox researchgate.net.
Achromobacter sp. researchgate.net.
Studies have shown varying degradation efficiencies among different bacterial strains. For instance, Pseudomonas syringae CM-Z6 demonstrated a higher degradation rate of this compound (99.1% in 5 days) compared to Bacillus megaterium CM-Z19 (92.6% in 5 days) under similar conditions scielo.br. Some strains, like Bacillus megaterium CM-Z19, may not effectively degrade the metabolite TCP, while others, such as Pseudomonas syringae CM-Z6, can degrade TCP scielo.br.
Fungal Degradation Contributions
Fungi also play a significant role in the biodegradation of this compound nih.govresearchgate.netfrontiersin.org. Similar to bacteria, fungi can break down the compound through enzymatic processes researchgate.net.
Fungal strains reported to degrade chlorpyrifos (a closely related compound to this compound, often degraded via similar pathways) and potentially this compound include:
Aspergillus fumigatus nih.govfrontiersin.orgresearchgate.net.
Byssochlamys spectabilis nih.govfrontiersin.orgresearchgate.net.
Aspergillus terreus frontiersin.org.
Pleurotus ostreatus jeeng.net.
Pycnoporus coccineus jeeng.net.
Phlebiopsis gigatea jeeng.net.
Trametes versicolor jeeng.net.
Aspergillus sydowii nih.gov.
Fungal consortia have also shown high degradation rates. A consortium of Byssochlamys spectabilis C1 and Aspergillus fumigatus C3 achieved 98.4% degradation of chlorpyrifos in liquid medium within 30 days researchgate.net. Fungal degradation can be associated with the production of enzymes like laccase nih.govresearchgate.netfrontiersin.orgresearchgate.net.
Enzymatic Degradation of this compound
The microbial degradation of this compound is largely mediated by specific enzymes that catalyze the hydrolysis of the organophosphate bond ijeab.comresearchgate.net. Key enzymes involved in the degradation of organophosphate pesticides, including this compound, are phosphotriesterases (PTE), organophosphate hydrolases (OPH), methyl parathion (B1678463) hydrolase (MPH), and chlorpyrifos hydrolase (CPH) nih.govresearchgate.netfrontiersin.org. These enzymes cleave the P-O or P=S bonds in the pesticide molecule, reducing its toxicity researchgate.net. Other enzymes potentially involved in the complete metabolism of this compound include dioxygenases, hydrolases/esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 nih.govfrontiersin.org. Fungi can also produce laccases, which have been linked to the degradation of chlorpyrifos nih.govresearchgate.netfrontiersin.orgresearchgate.net.
Phytoremediation Potential for this compound Contamination
Phytoremediation, the use of plants to remove or detoxify contaminants, holds potential for addressing this compound contamination, often in conjunction with microbial activity in the rhizosphere frontiersin.org. While direct plant uptake and metabolism of this compound can occur, the associated microbial communities in the plant's root zone significantly enhance the degradation process frontiersin.org. Studies involving bacterial-plant consortia in constructed wetlands have demonstrated effective removal of chlorpyrifos, suggesting the potential for similar approaches with this compound frontiersin.org. This method can potentially lead to the biodegradation of chlorpyrifos without the accumulation of harmful metabolites like TCP, or facilitate the immediate biodegradation of TCP by the plant-associated bacteria frontiersin.org.
Co-metabolism and Microbial Consortium Approaches for this compound Degradation
Co-metabolism and the use of microbial consortia have shown enhanced efficiency in the degradation of this compound compared to individual strains nih.govfrontiersin.orgnih.gov. In co-metabolism, microorganisms degrade a compound not as their primary energy source but in the presence of another growth substrate oup.com. Microbial consortia, consisting of multiple bacterial and/or fungal strains, can offer a broader range of enzymatic capabilities and synergistic effects, leading to more rapid and complete degradation of the target compound and its metabolites nih.govfrontiersin.orgnih.gov.
Research has demonstrated that microbial consortia can achieve higher degradation percentages and lower half-lives of chlorpyrifos compared to individual strains nih.govfrontiersin.org. For instance, a microbial consortium (ERM C-1) comprising bacterial strains (Pseudomonas putida T7, Pseudomonas aeruginosa M2, Klebsiella pneumoniae M6) and a fungal strain (Aspergillus terreus TF1) achieved 100% degradation of chlorpyrifos in mineral salt medium within 30 days, with a significantly lower half-life (3.5 days) compared to the control (229 days) nih.govfrontiersin.org. The enhanced degradation by consortia is attributed to the combined enzymatic systems and potential co-metabolic interactions between the different strains nih.gov.
Table 1: Examples of Microbial Degradation of Chlorpyrifos (as a proxy for this compound studies)
| Microorganism Type | Strain/Consortium | Degradation % (Conditions) | Half-life (Days) (Conditions) | Source |
| Bacterial Strain | Bacillus megaterium CM-Z19 | 92.6% (100 mg/L, 5 days) | Not specified | scielo.br |
| Bacterial Strain | Pseudomonas syringae CM-Z6 | 99.1% (100 mg/L, 5 days) | Not specified | scielo.br |
| Bacterial Strain | Alcaligenes faecalis (NBRI OSS2-5) | 94% (MS medium, 10 days) | Not specified | frontiersin.org |
| Bacterial Consortium | ERM C-1 (P. putida T7, P. aeruginosa M2, K. pneumoniae M6, A. terreus TF1) | 100% (MS medium, 30 days) | 3.5 (MS medium) | nih.govfrontiersin.org |
| Bacterial Consortium | ERM C-1 | 98.56 ± 2.1% (Natural soil, 30 days) | 12 (Natural soil) | nih.govfrontiersin.org |
| Bacterial Consortium | ERM C-1 | 96 ± 1.7% (Sterile soil, 30 days) | 17 (Sterile soil) | nih.govfrontiersin.org |
| Fungal Consortium | B. spectabilis C1 + A. fumigatus C3 | 98.4% (Liquid CDM, 30 days) | 13.6 (in vitro, mixture) | researchgate.net |
| Fungal Consortium | JAS1 + JAS4 | Complete (300 mg/L in M1 medium, 12 hours) | Not specified | tuiasi.ro |
| Fungal Consortium | JAS1 + JAS4 | Complete (300 mg/kg soil, 24-48 hours) | Not specified | tuiasi.ro |
Note: Some data in the table refers to chlorpyrifos degradation, which is often studied alongside or as a proxy for this compound due to similar degradation pathways.
Role of Degradation Products in Microbial Ecology
The degradation of this compound in the environment leads to the formation of several breakdown products. A primary and significant metabolite is 3,5,6-trichloro-2-pyridinol (TCP) wikipedia.orgmdpi.comnih.govnih.govscielo.br. Microbial degradation is considered a major factor influencing the breakdown of this compound scielo.brssu.ac.ir. This process often involves the hydrolysis of this compound to TCP, typically facilitated by phosphoesterase enzymes produced by microorganisms scielo.br.
While microorganisms play a crucial role in the initial degradation of this compound, the subsequent fate and impact of its degradation products, particularly TCP, on microbial ecology are also important considerations. TCP is classified as a persistent metabolite by the US Environmental Protection Agency, with reported half-lives in soil ranging from 65 to 360 days nih.govscielo.br. The presence of three chlorine atoms on its aromatic ring contributes to its increased resistance to further microbial degradation nih.gov.
Studies have investigated the ability of various bacterial strains to degrade both chlorpyrifos and TCP. For instance, bacterial strains like Xanthomonas sp. 4R3-M1, Pseudomonas sp. 4H1-M3, and Rhizobium sp. 4H1-M1, isolated from sugarcane farm soils, demonstrated the ability to metabolize chlorpyrifos and TCP in mineral salt media nih.gov. Another study comparing Bacillus megaterium CM-Z19 and Pseudomonas syringae CM-Z6 found that while Bacillus megaterium CM-Z19 showed high phosphoesterase activity and degraded this compound, it could not degrade TCP scielo.br. In contrast, Pseudomonas syringae CM-Z6 effectively degraded TCP and showed faster degradation of this compound compared to CM-Z19 scielo.br. These findings highlight the varying capabilities of different microbial species in metabolizing the parent compound and its persistent metabolite.
The persistence of TCP and its potential antimicrobial properties can influence the composition and activity of microbial communities in contaminated environments. TCP has been noted to have antimicrobial properties that may prevent the proliferation of microorganisms capable of degrading chlorpyrifos ssu.ac.ir. The metabolization and mineralization of toxic compounds like TCP and diethylthiophosphate (B1229741) (DETP), another degradation product of chlorpyrifos, by microorganisms are considered crucial steps in the detoxification pathway ssu.ac.ir.
Environmental Distribution and Transport of this compound
The distribution and transport of this compound in the environment are influenced by its inherent physicochemical properties and interactions with different environmental matrices such as soil, water, and sediment.
Soil Adsorption and Leaching Dynamics of this compound
This compound is characterized by low aqueous solubility and is considered relatively non-mobile in soil herts.ac.ukherts.ac.uk. This low mobility suggests a reduced risk of leaching through the soil profile to groundwater based on its chemical properties herts.ac.ukherts.ac.uk. The compound tends to sorb strongly to soil particles researchgate.netoregonstate.eduscirp.org.
Research has investigated the adsorption behavior of this compound in different soil types. A study examining degradation and behavior in clay, loamy sand, silt loam, and loam soils found that the distribution coefficient (Kd) of this compound was 93.1 on clay and 76.9 on silt loam oregonstate.edu. Another study on Chilean agro soils reported high adsorption capacities, with 78% and 92% adsorption in two different soils scirp.org. These values were not directly correlated with the organic matter and clay content in those specific soils scirp.org. However, other research indicates that organic carbon content plays an important role in the sorption of chlorpyrifos scialert.net. Studies on the leaching behavior of chlorpyrifos have shown that it adsorbs strongly to soil surfaces, leading to low leaching researchgate.net. In soils with partially removed organic matter or clay fractions, leaching increased, indicating the influence of these soil components on retention researchgate.net.
Leaching experiments using agricultural by-products as potential sorbents have demonstrated their capacity to retain chlorpyrifos, suggesting that these materials could help minimize the amount of the compound in leachate scialert.net. For example, coconut husk showed high sorption capacity and retained a significant percentage of chlorpypyrifos mass in column experiments scialert.net.
The degradation rate of this compound in soil is influenced by factors such as temperature and moisture content oregonstate.edu. Higher temperatures and specific moisture levels can lead to faster degradation oregonstate.edu.
Water Column and Sediment Interactions of this compound
This compound exhibits low solubility in water herts.ac.uknih.gov. When present in aquatic systems, it has a strong affinity for sediments and suspended solids researchgate.netnih.govccme.ca. This leads to rapid partitioning from the water column to the sediment researchgate.netapvma.gov.au.
Studies using aquatic microcosms have shown that this compound concentrations in the water column can peak shortly after application and then decline steadily, with a significant portion of the mass distributing to the sediment researchgate.net. In one experiment, the mean this compound mass distribution at 96 hours was 2.7% in water and 40.6% in sediment, with the remaining percentage attributed to volatilization, degradation, or trapping within detritus and the surface microlayer researchgate.net.
Volatilization of this compound from water surfaces is expected due to its properties, but this process is anticipated to be reduced by its adsorption to suspended solids and sediment in the water column researchgate.netnih.gov. The estimated volatilization half-life from a model pond was significantly longer when adsorption was considered nih.gov.
The persistence of this compound in water and sediment varies. Field studies have reported half-lives in aquatic ecosystems ranging from less than 1 to 3 days, attributed to volatility, low water solubility, and strong affinity for sediments ccme.ca. Sediment-water half-lives for chlorpyrifos have been reported to range from 1.2 to 34 days ccme.ca.
Agricultural Runoff and Water Pollution by this compound
Agricultural runoff is a recognized pathway for the transport of pesticides, including chlorpyrifos and potentially this compound, from treated fields into surface water bodies ccme.caresearchgate.netusda.govresearchgate.net. The widespread use of pesticides in agriculture can lead to their presence in various environmental compartments, including water systems mdpi.comscielo.brresearchgate.net.
Chlorpyrifos has been detected in surface water samples in areas with high pesticide use, particularly following storm events ccme.ca. Runoff water can carry pesticide residues from agricultural land, contributing to the contamination of groundwater and surface water researchgate.net.
Studies have investigated the potential for agricultural runoff to transport chlorpyrifos into waterways. Constructed wetlands have been explored as a potential best management practice to mitigate the impact of pesticide-associated agricultural runoff usda.gov. Research on wetland mesocosms amended with chlorpyrifos showed that the compound rapidly sorbed to sediment and plant material, with a significant percentage of the measured mass retained within the wetland system usda.gov. This suggests that wetlands can play a role in reducing the concentration of pesticides in runoff water usda.gov.
While the focus of some studies is on chlorpyrifos, the similar environmental fate and metabolism expected for this compound suggest that agricultural runoff is also a potential source of this compound in aquatic environments regulations.gov. Trace residues of this compound have been detected in sediment samples in studies examining exposure of surface water bodies researchgate.net. Spray drift during application can also contribute small quantities of this compound to adjacent ditches, presenting a potential pollution risk to surface water researchgate.net.
The dynamic behavior of this compound in aquatic environments, influenced by factors like spray drift deposition and persistence, highlights the importance of understanding transport mechanisms from agricultural sources researchgate.net.
Ecotoxicological Implications of Chlorpyrifos Methyl
Impact on Non-Target Organisms
The presence of chlorpyrifos-methyl in the environment, even from indoor uses due to potential runoff or other pathways, can pose risks to non-target organisms in both aquatic and terrestrial ecosystems regulations.gov.
Aquatic Organisms: Toxicity and Mechanistic Responses
This compound is classified as highly toxic to fish and aquatic invertebrates, and moderately toxic to aquatic plants and algae herts.ac.uk. Its impact on aquatic organisms is largely attributed to its mode of action as an AChE inhibitor, disrupting normal neurological function herts.ac.ukcwejournal.org.
Studies on the toxicity of chlorpyrifos (B1668852) (a related compound with similar mechanisms) to fish indicate a range of physiological and behavioral effects. Exposure can lead to behavioral changes such as erratic swimming, loss of equilibrium, and altered activity levels researchpublish.comnih.gov. Biochemically, chlorpyrifos can inhibit enzyme activities, including lactate (B86563) dehydrogenase (LDH), and cause alterations in protein levels in fish tissues researchpublish.com. Oxidative stress, measured by elevated lipid peroxidation levels, has also been observed in fish exposed to chlorpyrifos cwejournal.orgresearchpublish.com. Furthermore, chlorpyrifos has been shown to interfere with the endocrine system in fish, affecting hormone levels such as thyroid hormones (T3, T4, TSH) and cortisol, and potentially impacting reproductive function cwejournal.orgresearchpublish.com. Acute toxicity data for chlorpyrifos (a closely related compound) shows LC50 values in the low µg/L range for sensitive fish species orst.edudtic.mil. For this compound specifically, a 96-hour LC50 value for Guppy fish (Poecilia reticulata) was estimated at 1.79 mg/L nih.gov.
Here is a table summarizing some acute toxicity data for chlorpyrifos (due to limited specific data for this compound in the search results for this section, using data for the closely related compound with similar action is relevant for illustrating potential impacts):
| Organism (Chlorpyrifos) | Endpoint | Value (µg/L) | Duration | Source |
| Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 7-51 | 96 hours | orst.edu |
| Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 2-10 | 96 hours | orst.edu |
| Fathead minnow (Pimephales promelas) | 96-hour LC50 | 130-540 | 96 hours | orst.edudtic.mil |
| Striped bass (Morone saxatilis) | 96-hour LC50 | 580 | 96 hours | dtic.mil |
| Guppy (Poecilia reticulata) (this compound) | 96-hour LC50 | 1790 | 96 hours | nih.gov |
Aquatic invertebrates are particularly sensitive to this compound herts.ac.uk. Acute toxicity tests for chlorpyrifos show very high toxicity to aquatic invertebrates, with LC50 values in the low to sub-µg/L range orst.edudtic.mil. For example, the 48-hour LC50 for Daphnia is 1.7 µg/L, and the 96-hour LC50 for mysid shrimp (Mysidopsis bahia) is 0.035 µg/L orst.edudtic.mil. Chronic exposure to chlorpyrifos has been shown to reduce the abundance and diversity of invertebrate communities in artificial streams slu.se. Studies have indicated that concentrations of chlorpyrifos as low as 0.1 µg/L can lead to reductions in the number of taxa and total invertebrate abundance slu.se. Synergistic toxicity to aquatic invertebrates has also been reported when chlorpyrifos is present in mixtures with other substances like atrazine (B1667683) slu.se. The disruption of invertebrate populations can have cascading effects on the aquatic ecosystem, potentially impacting periphyton growth and contributing to algal blooms due to decreased grazing pressure slu.se.
Here is a table illustrating the sensitivity of some aquatic invertebrates to chlorpyrifos:
| Organism (Chlorpyrifos) | Endpoint | Value (µg/L) | Duration | Source |
| Daphnia | 48-hour LC50 | 1.7 | 48 hours | orst.edu |
| Mysid shrimp (Mysidopsis bahia) | 96-hour LC50 | 0.035 | 96 hours | dtic.mil |
| Amphipod (Gammarus lacustris) | 96-hour LC50 | 0.11 | 96 hours | dtic.mil |
| Stonefly (Pteronarcella badia) | 96-hour LC50 | 0.38 | 96 hours | dtic.mil |
This compound is considered moderately toxic to aquatic plants and algae herts.ac.uk. While data specifically on this compound's toxicity to microalgae is less extensive than for chlorpyrifos, studies on the latter indicate varying sensitivities among different algal species researchgate.netekb.eg. For example, 72-hour EC50 values for growth of freshwater microalgae Chlorella pyrenoidosa and Merismopedia sp. exposed to chlorpyrifos were relatively high (11,460 µg/L and 25,800 µg/L, respectively), suggesting lower sensitivity compared to fish and invertebrates researchgate.net. However, other studies indicate that chlorpyrifos can inhibit the growth of microalgae and affect phytoplankton sciengine.comresearchgate.net. The impact on microalgae and aquatic plants can influence primary production within aquatic ecosystems researchgate.net.
Terrestrial Organisms: Avian and Invertebrate Effects
This compound is moderately toxic to birds and earthworms herts.ac.uk. Terrestrial invertebrates, particularly honeybees, are highly sensitive to chlorpyrifos herts.ac.uk.
Studies on the toxicity of chlorpyrifos to birds indicate a range of sensitivities depending on the species. Chlorpyrifos is very toxic to many bird species, such as grackles and pigeons, and moderately toxic to others, like mallard ducks orst.edu. Mallard ducks exposed to chlorpyrifos have shown reduced egg production and duckling survival, along with thinner eggshells orst.edu. Field incidents involving chlorpyrifos use have most frequently reported robin deaths orst.edu. This compound has been reported to be practically nontoxic to moderately toxic to avian wildlife based on dosing studies, and practically nontoxic to slightly toxic based on dietary studies regulations.gov. However, product labels indicate toxicity to birds regulations.gov.
Here is a table summarizing some acute oral toxicity data for chlorpyrifos in birds:
| Organism (Chlorpyrifos) | Endpoint | Value (mg/kg) | Source |
| House sparrows | Acute Oral LD50 | 10 | orst.edu |
| Chickens | Acute Oral LD50 | 32-102 | orst.edu |
| Mallard ducks | Acute Oral LD50 | 490 | orst.edu |
| Japanese quail | Acute Oral LD50 | 39.24 | pops.int |
While direct data for this compound avian toxicity is less detailed in the search results, the information on chlorpyrifos provides context for the potential impacts of organophosphate insecticides on avian species.
Honeybee Ecotoxicology and Colony Health
Honeybees, vital pollinators, can be significantly affected by exposure to this compound. Research has detected this compound in various matrices within apiaries, including dead honeybees, pollen, and honey samples researchgate.net, mdpi.com. Studies have highlighted the presence of chlorpyrifos and this compound among the active substances found in analyzed matrices linked to honeybee killing incidents researchgate.net, mdpi.com. These substances, classified in hazard classes I and II, represent a potential risk to honeybee health researchgate.net, mdpi.com.
Monitoring programs in the European Union are mandated to verify honeybee exposure to pesticides researchgate.net, mdpi.com. Analysis of honeybee samples related to killing incidents in Italy between 2015 and 2020 revealed that approximately 50% were positive for at least one active substance, with chlorpyrifos being among the most frequently detected mdpi.com. The number of detected pesticides showed a positive correlation with the size of the agricultural area surrounding the apiaries mdpi.com.
Further studies analyzing pollen samples have also frequently detected this compound. In one study of pollen loads collected by honeybees during and after apple bloom, this compound was among the most frequent insecticides found frontiersin.org. The concentrations and presence of residues varied depending on the collection period and the type of pollen frontiersin.org. High insecticide concentrations, including this compound, were observed in samples collected after flowering frontiersin.org.
While some studies on neonicotinoid pesticides have been criticized for potentially not fully capturing sublethal effects, the presence of this compound in bee matrices linked to mortality incidents underscores its potential contribution to colony health issues europa.eu, mdpi.com.
Soil Microfauna and Microflora Community Impacts
This compound can exert significant impacts on the diverse communities of soil microfauna and microflora, which are essential for nutrient cycling and biodegradation processes frontierspartnerships.org, core.ac.uk. The application of pesticides, including chlorpyrifos, can alter soil microbial diversity nih.gov.
Studies have shown that chlorpyrifos can adversely affect soil microflora and other organisms mdpi.com. High doses of chlorpyrifos have been demonstrated to cause DNA damage and reproductive decline in earthworms like Eisenia fetida mdpi.com. Negative effects on the coelomocytes of E. fetida and a depletion in earthworm survival and growth rates have also been reported mdpi.com.
While some research suggests that the microfauna population may not be affected by chlorpyrifos application at recommended field doses, repeated applications over several years or exceeding recommended dosages can lead to an increased impact on microbial biomass content mdpi.com. Chlorpyrifos can negatively affect microbial biomass carbon (MBC), inhibiting bacterial and fungal growth and abundance and modifying the structure of the microbial community mdpi.com, core.ac.uk. For instance, one study observed a decrease in the number of colony forming units (CFU) of both bacteria and fungi in soil treated with chlorpyrifos nih.gov.
However, the effects can vary depending on the specific microbial group. Some studies have indicated that while chlorpyrifos may reduce bacterial populations, there might be a significant increase in fungal populations core.ac.uk. Conversely, other research has shown that chlorpyrifos at certain concentrations significantly decreased aerobic dinitrogen fixing bacteria and dinitrogen fixation, but had no effect on fungi and denitrifying bacteria nih.gov. These varied responses suggest that pesticide application can lead to a decrease in certain groups of soil microorganisms while favoring the growth of resistant and dominant microorganisms, such as Actinomycetes in the case of chlorpyrifos nih.gov.
The degradation of chlorpyrifos in soil can also lead to the accumulation of its primary metabolite, 3,5,6-trichloropyridinol (TCP), which possesses antibacterial properties and can persist in the environment for extended periods mdpi.com.
Here is a table summarizing some research findings on the impact of chlorpyrifos on soil microorganisms:
| Organism/Group | Observed Impact | Reference |
| Soil Microflora | Adversely affected | mdpi.com |
| Earthworms (E. fetida) | DNA damage, reproductive decline, negative effect on coelomocytes, reduced survival and growth | mdpi.com |
| Microbial Biomass Carbon (MBC) | Negatively affected, inhibited bacterial and fungal growth and abundance, modified community structure | mdpi.com, core.ac.uk |
| Bacteria | Reduced population | core.ac.uk, nih.gov |
| Fungi | Significant increase in population (some studies), no effect (other studies) | core.ac.uk, nih.gov |
| Aerobic dinitrogen fixing bacteria | Significantly decreased | nih.gov |
| Denitrifying bacteria | No effect | nih.gov |
| Actinomycetes | Growth favored | nih.gov |
Ecosystem-Level Effects of this compound
The presence of this compound in the environment extends beyond direct toxicity to individual organisms, potentially leading to broader ecosystem-level effects, including bioaccumulation, biomagnification, food chain transfer, and impacts on biodiversity.
Bioaccumulation and Biomagnification Potential of this compound
Bioaccumulation refers to the uptake and accumulation of a substance in an organism faster than it can be metabolized or excreted, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.
For chlorpyrifos, experimental and estimated octanol/water partition coefficient (log Kow) values around 5 indicate potential bioaccumulation in aquatic organisms pops.int, defra.gov.uk, moenv.gov.tw. Fish studies generally show moderate bioaccumulation with bioconcentration factors (BCF) in the range of 1,000 to 2,000 at concentrations exhibiting toxic effects pops.int, defra.gov.uk, moenv.gov.tw. Higher BCF values (above 5000) have been observed in early life stages of fish defra.gov.uk, moenv.gov.tw. The combination of high toxicity and even moderate bioaccumulation can result in body concentrations that elicit adverse effects defra.gov.uk, moenv.gov.tw.
While some studies on model food chain microcosms and mesocosms did not suggest that chlorpyrifos would biomagnify to a toxicologically significant extent in surface water food chains, and exposures of terrestrial wildlife consuming aquatic food showed relatively small BCF and biomagnification factor (BMF) values, other evidence suggests a potential for bioaccumulation pops.int. The log Koa and log Kow values for chlorpyrifos trigger screening criteria for bioaccumulation in terrestrial organisms pops.int.
Chlorpyrifos has been detected in biota at different trophic levels in remote regions, including in apex predators and human breast milk, raising concerns pops.int, service.gov.uk. Based on high toxicity to various species and a moderate BCF, along with a biota-sediment accumulation factor (BSAF) above 6 for soil organisms, chlorpyrifos is considered to fulfill the criteria for bioaccumulation in other species pops.int, service.gov.uk.
However, some food-web studies suggest that while chlorpyrifos can enter Arctic terrestrial and marine food chains and bioaccumulate, the concentrations reported for Arctic biota are generally low compared to legacy persistent organic pollutants (POPs) and are indicative of some long-range transport pops.int. In contrast to legacy POPs which typically undergo trophic magnification, chlorpyrifos has sometimes been found at higher concentrations in lower trophic-level organisms pops.int. One study investigating the bioaccumulation of chlorpyrifos in a vegetation-caribou-wolf food chain in the Canadian Arctic found a trophic magnification factor (TMF) of less than 1, indicating trophic dilution in this specific terrestrial food chain service.gov.uk. However, the analytical recovery in this study was low, introducing uncertainty service.gov.uk.
Food Chain Transfer Dynamics of this compound
The presence of this compound in various environmental compartments facilitates its transfer through food chains. As discussed in the context of bioaccumulation and biomagnification, chlorpyrifos has been detected in organisms at different trophic levels pops.int, service.gov.uk.
Residues of this compound have been found in post-harvest treated wheat grain, and milling processes distribute these residues into different fractions, including bran and semolina researchgate.net. This indicates a potential for dietary exposure to organisms that consume these materials researchgate.net.
While some studies suggest limited biomagnification in certain food chains pops.int, pops.int, the detection of chlorpyrifos in apex predators and its potential to enter both terrestrial and aquatic food chains highlight the importance of understanding its transfer dynamics pops.int, pops.int. The widespread use of chlorpyrifos in agriculture contributes to its presence in soil, water, and sediments, serving as potential entry points into various food webs frontiersin.org.
Biodiversity Impacts in Contaminated Ecosystems
Pesticide use, including that of this compound, is a significant factor contributing to biodiversity loss europa.eu, pan-europe.info. Chlorpyrifos is a non-selective insecticide that can have toxic effects on a variety of non-target organisms mdpi.com.
Recent assessments indicate that pesticide exposure is linked to a wide range of effects, both lethal and non-lethal, on biodiversity, contributing to declines in populations of insects, birds, bats, earthworms, aquatic plants, fish, and amphibians europa.eu. While some impacts are linked to banned substances, there is also evidence of adverse effects from approved substances europa.eu.
Chlorpyrifos has been shown to be highly toxic to fish, aquatic invertebrates, and honeybees, and moderately toxic to birds, aquatic plants, algae, and earthworms herts.ac.uk. In freshwater ecosystems, studies have demonstrated effects on macroinvertebrates and zooplankton, with a higher frequency of reported effects on these groups compared to fish and amphibians wur.nl. The eradication or reduction of sensitive invertebrate communities by pesticides like chlorpyrifos can lead to changes in the ecosystem structure, such as an increase in tolerant species and primary producers due to reduced competition wur.nl.
Here is a table illustrating some organisms and groups known to be impacted by chlorpyrifos:
| Organism/Group | Observed Impacts | Reference |
| Honeybees | Detected in samples linked to killing incidents, potential risk to colony health | researchgate.net, mdpi.com |
| Soil Microfauna | Affected | mdpi.com, frontierspartnerships.org |
| Soil Microflora | Adversely affected, reduced bacterial/fungal growth, altered community structure | mdpi.com, core.ac.uk, nih.gov |
| Earthworms | Toxic effects, DNA damage, reproductive decline, reduced survival/growth | mdpi.com, core.ac.uk |
| Aquatic Invertebrates | Highly toxic, eradication/reduction of communities | herts.ac.uk, wur.nl |
| Zooplankton | Highly toxic, impacts on communities | wur.nl, researchgate.net |
| Fish | Highly toxic, moderate bioaccumulation, potential adverse effects | herts.ac.uk, pops.int, defra.gov.uk, moenv.gov.tw |
| Birds | Moderately toxic | herts.ac.uk |
| Aquatic Plants | Moderately toxic | herts.ac.uk |
| Algae | Moderately toxic | herts.ac.uk |
| Amphibians | Impacts observed in field studies | wur.nl |
| Useful Arthropods | Harmed by contamination | frontiersin.org |
Toxicological Profiles and Mechanisms of Action of Chlorpyrifos Methyl in Biological Systems
Acetylcholinesterase Inhibition and Cholinergic Effects of Chlorpyrifos-methyl
The primary mechanism of action for this compound, characteristic of organophosphate pesticides, is the inhibition of acetylcholinesterase (AChE). fao.orgwho.intherts.ac.uk This enzyme is crucial for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. wikipedia.orgt3db.canih.gov Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of cholinergic receptors in the central and peripheral nervous systems. wikipedia.orgt3db.canih.gov This overstimulation can result in a range of symptoms, collectively known as cholinergic syndrome. t3db.ca
Molecular Interactions with Cholinesterase Enzymes
Organophosphate pesticides like this compound exert their effect by binding to the active site of acetylcholinesterase, specifically phosphorylating a serine residue. t3db.ca This binding inhibits the enzyme's ability to hydrolyze acetylcholine. wikipedia.orgt3db.ca The active metabolite of this compound, this compound oxon, is a more potent inhibitor of acetylcholinesterase. who.int The inhibition is often described as irreversible, meaning that normal function can only return when new acetylcholinesterase molecules are synthesized. wikipedia.org The structural differences between this compound and its close analogue chlorpyrifos (B1668852) can influence the stability of the phosphorylated enzyme and the rates of regeneration and aging of the inhibited AChE. pic.int
Dose-Response Relationships in Cholinergic Toxicity
Decreased brain acetylcholinesterase activity is a consistent and sensitive indicator of toxicity caused by this compound in chronic studies. fao.org Studies have shown that erythrocyte acetylcholinesterase activity can be more sensitive to inhibition than brain acetylcholinesterase activity in some cases, although heart acetylcholinesterase activity showed similar sensitivity to brain activity after oral administration. fao.org Acute symptoms of organophosphate poisoning, including those from chlorpyrifos, typically occur when more than 70% of acetylcholinesterase molecules are inhibited. wikipedia.org However, neurodevelopmental effects may occur at doses lower than those causing significant AChE inhibition. greenfacts.orgoup.comekb.eg In a developmental toxicity study in rats, statistically significant lower AChE activity values were observed in red blood cells and the brain at higher dose levels. greenfacts.org
Neurotoxicity Beyond Cholinesterase Inhibition for this compound
While acetylcholinesterase inhibition is a primary mechanism, research indicates that this compound and its analogue chlorpyrifos can induce neurotoxic effects through mechanisms independent of AChE inhibition, particularly at lower doses or during development. oup.comekb.egca.gov These non-cholinergic mechanisms are an active area of research. escholarship.org
Developmental Neurotoxicity Outcomes
Exposure to this compound and chlorpyrifos during development has been associated with adverse neurodevelopmental outcomes in children. pic.intgreenfacts.orgenv-health.orgfao.orgenv-health.org Epidemiological studies suggest links between prenatal exposure and effects such as lower birth weight, slower motor development, attention problems, and lower IQs. wikipedia.orgusrtk.org Animal studies have also shown that developmental exposure to chlorpyrifos can alter brain development and neuronal morphology, even without significant AChE inhibition. mdpi.com Concerns regarding the developmental neurotoxicity potential of this compound have been raised, with some experts conservatively applying findings from chlorpyrifos studies due to limitations in the available this compound specific data. pic.intgreenfacts.orgfao.org
Non-Cholinergic Molecular Pathways and Targets
Chlorpyrifos and its oxon metabolite can affect other neurotransmitters, enzymes, and cell signaling pathways. wikipedia.org Non-cholinergic targets of organophosphates include enzymes belonging to the serine hydrolase family, such as carboxylesterases (Ces), monoacylglycerol lipase (B570770) (MAGL), and fatty acid amide hydrolase (FAAH). nih.gov These enzymes are involved in xenobiotic detoxification and lipid metabolism. nih.gov Studies have shown that chlorpyrifos can inhibit the activity of these enzymes. nih.govnih.gov Other proposed non-cholinergic mechanisms include mitochondrial dysfunction, disturbed brain lipid metabolism, oxidative stress, neuroinflammation, and glutamate-induced excitotoxicity. ekb.egescholarship.org Chlorpyrifos has also been suggested to interact with neurotrophic factors and interfere with cell signaling cascades. ca.gov Furthermore, studies indicate that chlorpyrifos and its analogue this compound can bind with DNA, potentially causing noncovalent stacking interactions and enhancing DNA degradation. researchgate.net
Effects on Neuronal Differentiation and Synaptogenesis
Evidence suggests that chlorpyrifos can directly target events specific to the developing brain that are not related to cholinesterase inhibition, including the impairment of cell acquisition and differentiation and alteration in synaptic function. ca.gov Studies have shown that low doses of chlorpyrifos can cause a reduction in both synaptic proliferation and synaptic activity in the developing brain. ca.gov Chlorpyrifos has also been reported to affect the catecholamine system in the developing brain, indicating effects beyond the cholinergic system. ca.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 21803 |
| Chlorpyrifos | 2730 |
| Chlorpyrifos-oxon | Not explicitly listed for this compound oxon, but Chlorpyrifos-oxon is the active metabolite of Chlorpyrifos |
| 3,5,6-trichloro-2-pyridinol (B117793) (TCP) | 16731 |
Data Tables
| Study Type | Species | Dose Range (mg/kg bw/day) | Key Cholinergic Finding | Reference |
| Chronic Toxicity | Rat | Up to 1 | Decreased brain acetylcholinesterase activity (NOAEL 1) | fao.org |
| Chronic Toxicity | Mouse | Up to 3.9 | Decreased brain acetylcholinesterase activity (NOAEL 3.9) | fao.org |
| Short-term Toxicity (28-day) | Mouse | Up to 0.65 | Significant decrease of RBC AChE activity (NOAEL 0.65) | pic.int |
| Long-term Toxicity (2-year) | Rat | Up to 0.1 | Significant decrease of RBC AChE activity (NOAEL 0.1) | pic.int |
| Developmental Toxicity (DNT) | Rat | 10, 50 | Lower AChE activity in RBC and brain | greenfacts.org |
| Single Dermal Dose | Rat | 30 | Inhibited maternal and fetal brain AChE activity | tandfonline.com |
| Non-Cholinergic Target | Enzyme Type | Observed Effect of Chlorpyrifos | Reference |
| Carboxylesterases (Ces) | Serine Hydrolase | Inhibition | nih.gov |
| Monoacylglycerol lipase (MAGL) | Serine Hydrolase | Inhibition | nih.govnih.gov |
| Fatty acid amide hydrolase (FAAH) | Serine Hydrolase | Inhibition | nih.govnih.gov |
| DNA | - | Binding, enhanced degradation | researchgate.net |
| Neurotrophic factors | - | Interaction | ca.gov |
| Cell signaling cascades | - | Interruption | ca.gov |
| Catecholamine system | - | Effects | ca.gov |
Cognitive and Behavioral Impairments Attributed to this compound
Exposure to organophosphate pesticides, including chlorpyrifos (chlorpyrifos-ethyl) and potentially this compound, has been associated with changes in cognitive, behavioral, and motor performance, particularly in children. wikipedia.orgnih.gov Epidemiological studies suggest a correlation between prenatal exposure to organophosphate insecticides, including chlorpyrifos, and neurological deficits in childhood, ranging from cognitive impairments to tremors. nih.gov
Studies on cohorts of children have investigated the link between prenatal exposure and neurological damage. One study on 7-year-old children indicated that exposed individuals had deficits in working memory and full-scale intelligence quotient (IQ). wikipedia.org Another study involving Chinese infants exposed to chlorpyrifos showed significant decreases in motor functions like reflexes, locomotion, and grasping at 9 months compared to unexposed infants. wikipedia.org Animal studies in rats have demonstrated that early, short-term, low-dose exposure to chlorpyrifos resulted in lasting neurological changes, with more significant effects on emotional processing and cognition. wikipedia.org
While much of the research on cognitive and behavioral effects has focused on chlorpyrifos (chlorpyrifos-ethyl), due to structural similarities, concerns regarding developmental neurotoxicity observed with chlorpyrifos are conservatively applied to this compound. greenfacts.orgenv-health.orgpic.int A developmental neurotoxicity study specifically on this compound did not show relevant effects, but it had significant limitations that prevented reliable statistical analysis. greenfacts.orgpic.intfao.org
Genotoxicity and DNA Damage Potential of this compound
The genotoxic potential of this compound is considered unclear, partly due to limited specific literature and the application of findings from the structurally similar chlorpyrifos. greenfacts.orgpic.intfao.orgnih.gov Concerns regarding chromosome aberration and DNA damage identified for chlorpyrifos may also apply to this compound. greenfacts.orgpic.intfao.org Some scientific literature, despite limitations, raises concerns about the potential for this compound to damage DNA. fao.org
In Vitro and In Vivo Genotoxicity Assays
Regulatory data submitted for this compound have been evaluated in various genotoxicity assays. In vitro gene mutation assays using bacteria and mammalian cells generally showed that this compound does not induce gene mutations. greenfacts.orgnih.govinchem.org However, in vitro chromosome aberration studies have yielded mixed results, with some assays showing positive findings in the presence of metabolic activation (S9) in Chinese hamster ovary (CHO) cells, while others were negative in rat lymphocytes with or without S9. greenfacts.orgnih.gov An in vitro unscheduled DNA synthesis (UDS) assay produced negative results. greenfacts.orgnih.gov
However, other research using the comet assay has indicated that this compound can lead to enhanced DNA damage in human peripheral blood lymphocytes in vitro, particularly at higher concentrations and longer exposure times. dergipark.org.tr
Table 1: Summary of Selected Genotoxicity Assay Results for this compound
| Assay Type | Test Object | Metabolic Activation (S9) | Results | Source |
| Gene Mutation (Ames test) | S. typhimurium | +/- | Negative | inchem.org |
| Gene Mutation (CHO/HGPRT assay) | Chinese hamster ovary cells | +/- | Negative | inchem.org |
| Chromosome Aberration (in vitro) | CHO cells | + | Positive | greenfacts.orgnih.gov |
| Chromosome Aberration (in vitro) | Rat lymphocytes | +/- | Negative | greenfacts.orgnih.gov |
| Unscheduled DNA Synthesis (in vitro) | Not specified | Negative | greenfacts.orgnih.gov | |
| Micronucleus Test (in vivo) | Mouse bone marrow | N/A | Negative | greenfacts.orgnih.gov |
| DNA Repair Test (UDS) (in vivo) | Rat liver | N/A | Negative | greenfacts.orgnih.gov |
| Comet Assay (in vitro) | Human peripheral lymphocytes | Not specified | Positive | dergipark.org.tr |
Mechanisms of DNA Damage Induction
While the precise mechanisms by which this compound may induce DNA damage are not fully elucidated, research on chlorpyrifos suggests potential pathways. Organophosphate compounds, including chlorpyrifos, have been reported to cause oxidative stress by increasing the production of reactive oxygen species (ROS) and inhibiting antioxidant enzymes. openbiotechnologyjournal.comresearchgate.net Oxidative stress can lead to oxidative DNA damage. openbiotechnologyjournal.comresearchgate.net
Studies have also indicated that chlorpyrifos and its analog, this compound, can bind with DNA, causing noncovalent stacking interactions of bases. researchgate.net Molecular simulations suggest that this binding can lead to the widening of DNA grooves and disruption of the hydrated layer, potentially enhancing DNA degradation. researchgate.net
Developmental Toxicity Mechanisms of this compound
Developmental toxicity concerns for this compound exist, with epidemiological evidence suggesting an association between exposure during development and adverse neurodevelopmental outcomes in children. pic.intfao.org Animal studies on chlorpyrifos have shown that developmental exposure can lead to alterations in brain development and neurobehavioral changes. wikipedia.orgnih.govnih.govepa.govorst.edu
Teratogenic Potential and Organ Development
Studies on the teratogenic potential of this compound specifically are limited. However, evaluations of chlorpyrifos have provided some insights. In studies with rats, chlorpyrifos caused delayed alterations in brain development in offspring of exposed mothers. epa.gov Some animal studies on chlorpyrifos have indicated teratogenic effects, such as cleft palate and skeletal malformations, at doses that did not cause overt maternal toxicity. ca.govnih.gov
While one evaluation concluded that this compound was not teratogenic, it noted delayed fetal development and a slight increase in abnormalities at maternally toxic doses. fao.org This evaluation also highlighted that this compound caused developmental toxicity only at maternally toxic doses. fao.org
Concerns regarding developmental neurotoxicity, including effects on brain development like a decrease in cerebellum height observed with chlorpyrifos, are conservatively applied to this compound due to data limitations and structural similarities. greenfacts.orgfao.org
Impact on Pup Viability and Growth
Studies evaluating the impact of chlorpyrifos on pup viability and growth in rats have shown effects at certain dose levels. In a two-generation study with chlorpyrifos, effects on reproductive performance and reduced pup growth and viability were observed at higher doses. nih.govresearchgate.net Another study on chlorpyrifos noted reductions in pup viability and delays in development at higher doses, although these effects were seen in the presence of maternal toxicity. epa.gov
A two-generation study specifically on this compound in rats found no effects on reproduction or pup development at a dose of 10 mg/kg bw per day, with the No Observed Adverse Effect Level (NOAEL) for parental toxicity being lower based on adrenal findings. fao.org However, an earlier three-generation study showed marginal effects on fertility at the highest dose tested, with a lower NOAEL. fao.org
Table 2: Selected Findings on Pup Viability and Growth from Animal Studies
| Compound | Species | Study Type | Observed Effects on Pups | Maternal Toxicity Present | Source |
| Chlorpyrifos | Rat | Two-generation | Reduced growth and viability at higher doses | Yes | nih.govresearchgate.net |
| Chlorpyrifos | Rat | Developmental | Reduced viability, developmental delays at higher doses | Yes | epa.gov |
| This compound | Rat | Two-generation | No effects on reproduction or pup development at 10 mg/kg/day | No (at this dose) | fao.org |
| This compound | Rat | Three-generation | Marginal effects on fertility at highest dose | Not specified | fao.org |
Reproductive and Endocrine Disrupting Effects of this compound
Chlorpyrifos (CPF), a related organophosphate, is recognized as an endocrine disruptor (ED) that interferes with hormone regulation and can mimic or modulate hormonal activity. uni.lunih.govwikipedia.org this compound (CPM) has also been suspected of being an endocrine disruptor. Although one multigenerational study in rats with CPM did not find evidence of endocrine-mediated adversity at doses not causing overt toxicity, other assessments suggest CPM may meet the criteria for classification as "Toxic for reproduction" and "May damage the unborn child," partly based on applying developmental neurotoxicity findings from CPF to CPM. CPM has demonstrated anti-androgenic activity in rats.
Effects on Spermatogenesis and Sperm Quality
Studies have linked chlorpyrifos (CPF) exposure to reproductive toxicity, specifically impacting male fertility. CPF can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, alter testosterone (B1683101) levels, and affect spermatogenesis. Research indicates an inverse correlation between CPF exposure and sperm count in both humans and laboratory animals. CPF has been shown to block spermatogenesis, reduce testosterone levels, and induce DNA damage in sperm.
Significant adverse effects on sperm parameters, including decreased count, motility, and an increase in morphological abnormalities, have been observed in male rats exposed to CPF. The observed reductions in sperm count and motility following CPF treatment may be attributed to androgen deficiency impacting testicular function. 3,5,6-trichloro-2-pyridinol (TCPY), a metabolite of both CPF and CPM, has been associated with lower testosterone levels and decreased sperm motility in adult men.
A study investigating CPF in descended testis rats reported a significant reduction in sperm count, motility, and viability. This was accompanied by decreased levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone. Histopathological examination in this study also revealed mild to severe degenerative changes in the seminiferous tubules.
Hormonal Balance Disruption and Endocrine Modulation
Chlorpyrifos (CPF) is known to interfere with hormonal regulation and can disrupt the hypothalamic-pituitary-gonadal (HPG) axis. uni.luwikipedia.org Studies have shown that CPF can alter testosterone levels. In female rats, CPF exposure led to decreased serum levels of estradiol (B170435) (E2), progesterone (B1679170) (Pg), and luteinizing hormone (LH). uni.lu A persistent reduction in LH levels was specifically noted in ovariectomized rats exposed to CPF. uni.lu While some studies on CPF in male rats reported increased FSH levels, they did not observe significant effects on LH and estradiol levels. The reduced testosterone levels in CPF-treated rats may be linked to oxidative stress causing damage to Leydig cells. CPF has been identified as inducing neuro-endocrine disruption of the HPG axis. One study indicated that CPM did not affect circulating hormone levels compared to control rats, although another study on CPF reported decreased steroid hormone receptor expression.
Anti-androgenic Activity of this compound
This compound (CPM) has demonstrated anti-androgenic activity in rats. This anti-androgenic effect is characterized by the inhibition of the testosterone-stimulated increase in the weight of accessory sex organs in rats. The anti-androgenic activity of CPM in rats is believed to result from its binding to androgen receptors. Chlorpyrifos (CPF) has also been reported to exhibit anti-androgenic activity, uni.lu altering male reproductive abilities and the expression of certain steroidogenic enzymes. uni.lu In an in vitro assay, CPF antagonized the binding of dihydrotestosterone (B1667394) (DHT) to the androgen receptor (AR) in a dose-dependent manner.
Estrogenic Effects and Breast Tissue Alterations
Chlorpyrifos (CPF) functions as an endocrine disruptor and exhibits estrogenic effects. uni.lunih.gov In vitro studies have shown that CPF induces the proliferation of human breast cancer cells through the estrogen receptor alpha (ERα) pathway. uni.lunih.gov CPF acts as an agonist of Estrogen Receptor α (ERα). nih.gov Exposure to CPF in female rats resulted in alterations in mammary gland tissue, including a proliferating ductal network with an increased number of ducts and alveolar structures. uni.lu Increased instances of benign breast conditions such as hyperplasia and adenosis were also observed in CPF-exposed rats. uni.lu CPF enhanced the expression of progesterone receptor (PgR) and proliferating cell nuclear antigen (PCNA) in epithelial ductal cells. uni.lu Additionally, CPF reduced the expression of co-repressors of estrogen receptor activity, REA and SMRT. uni.lu Specifically, CPF at 0.01 mg/kg/day increased the number of ducts in the mammary sections of rats. uni.lu CPF can also affect hormone pathways by acting as an agonist for the aryl hydrocarbon receptor (AhR). nih.gov Studies suggest a potential association between CPF exposure and an increased risk of breast cancer in humans. nih.gov In contrast, a uterotrophic assay in immature female rats indicated that this compound (CPM) does not show estrogenic activity.
Immunotoxicity Investigations of this compound
Regarding the immunotoxic potential of this compound, a data gap was identified in 2019, indicating a lack of provided information on this aspect. However, studies conducted on common carp (B13450389) have suggested that this compound may cause immunotoxicity in this species. Separately, chlorpyrifos (CPF) has been reported to induce immunotoxicity and affect the immune system.
Carcinogenicity Assessments of this compound
Long-term studies evaluating the toxicity and carcinogenicity of this compound in rats and mice have not found evidence of carcinogenicity. A 2-year dietary study in rats specifically did not show any carcinogenic potential for this compound. The assessment by the European Food Safety Authority (EFSA) concluded that carcinogenicity was of low concern for this compound.
However, adrenal pathology, characterized by vacuolation of the adrenal cortex zona fasciculata, was noted in rats and mice in long-term studies with CPM. A review of pathology slides from the rat study concluded that these findings at a dose of 1 mg/kg body weight per day were not considered adverse. While studies on CPM did not find evidence of carcinogenicity, chlorpyrifos (CPF) has been linked to an increased risk of mammary tumors in laboratory studies. Furthermore, studies suggest an association between CPF exposure and an increased risk of breast cancer in humans. nih.gov
Oxidative Stress and Cellular Pathway Disruptions Induced by this compound
Exposure to this compound has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products. Studies have demonstrated that CPM can increase markers of oxidative stress, such as malondialdehyde (MDA), advanced oxidation protein products (AOPP), and ROS levels, while simultaneously decreasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione S-transferase (GST), and glutathione reductase (GR) in various tissues, including the brain. bio-conferences.org This suggests that CPM not only promotes the generation of free radicals but also compromises the cell's natural defense mechanisms against oxidative damage. The induction of elevated ROS levels by chlorpyrifos and this compound has been suggested as a mechanism by which they could promote the conjugative transfer of antibiotic resistance genes in bacteria. researchgate.net
Oxidative stress induced by CPM can lead to damage to lipids, proteins, and DNA, disrupting normal cellular functions and potentially triggering various pathological processes. dergipark.org.tr The molecular mechanisms underlying pesticide-induced oxidative stress are still being investigated. researchgate.net
Intracellular Calcium Homeostasis Perturbation
This compound has been found to disrupt intracellular calcium homeostasis. Studies have indicated that CPM exposure can lead to an increase in intracellular calcium levels. bio-conferences.org Proper regulation of intracellular calcium concentration ([Ca2+]i) is crucial for numerous cellular processes, including neurotransmission, enzyme activity, and cell signaling. nih.govnih.gov Disruption of this delicate balance can impair cellular function and contribute to toxicity. Research on other organophosphates, including chlorpyrifos (not methyl), has shown that they can disturb intracellular calcium homeostasis by affecting voltage-gated calcium channels and potentially releasing calcium from intracellular stores. nih.govnih.gov Specifically for this compound, the perturbation of calcium homeostasis has been observed alongside increased oxidative stress and inflammation in rat brain. bio-conferences.org This suggests a potential interplay between these toxic mechanisms.
Metabolic Fates of Chlorpyrifos Methyl in Organisms
Biotransformation Pathways and Metabolite Formation
The biotransformation of Chlorpyrifos-methyl in organisms leads to the formation of several metabolites through different enzymatic pathways. The primary metabolic routes involve the cleavage of ester bonds and oxidative modifications of the parent compound. nih.govuni.lunih.govnih.gov
De-methylation and Hydrolysis Products of this compound
Hydrolysis is a significant pathway in the metabolism of this compound. This process typically involves the cleavage of the ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphate (B84403). nih.govuni.lu TCP is a major metabolite observed across various species. nih.govuni.lunih.govfishersci.comuni.lumcw.eduecdybase.orgnih.gov Further metabolism of TCP can occur, including conjugation reactions. In rats, for instance, the glucuronide conjugate of TCP is a significant urinary metabolite. nih.govuni.lu In plants, TCP can be conjugated with glucose and malonic acid. uni.lu
Another important metabolic reaction is de-methylation, which results in the formation of O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (B77711), also referred to as the desmethyl metabolite. nih.govuni.luuni.lunih.gov This metabolite has been identified in the urine of rats. nih.govuni.lu
Data from studies in rats show the relative proportions of some urinary metabolites after oral administration of radiolabeled this compound:
| Metabolite | Percentage of Radioactivity in Urine |
| Glucuronide conjugate of 3,5,6-trichloro-2-pyridinol | 68.6% |
| O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate | 17.8% |
| 3,5,6-trichloro-2-pyridinol (unconjugated) | 13.8% |
| Source: Based on data from Bakke and Price, 1975. uni.lu |
In addition to enzymatic hydrolysis, this compound can also undergo hydrolysis in water, with the rate dependent on temperature and pH. The major products of this hydrolysis are 3,5,6-trichloro-2-pyridinol and O,O-dimethyl phosphate. uni.lu Photodecomposition in humid air can also lead to the formation of TCP, hydroxylated pyridinol derivatives, and oxidation products of quinone structures. uni.lu
Formation of Oxidative Metabolites
Oxidative metabolism is another critical pathway for this compound. The primary oxidative reaction involves the conversion of the phosphorothioate (P=S) to the more toxic oxon form (P=O), this compound oxon. nih.govnih.gov This process, known as oxidative desulfuration, is often mediated by cytochrome P450 (CYP) enzymes. nih.govfishersci.comecdybase.orgchem960.comfishersci.com this compound oxon is a potent inhibitor of acetylcholinesterase. nih.govcenmed.com While this compound oxon is a key metabolite, it was not identified in rat metabolism studies with this compound according to one source. nih.gov However, studies in blue-green algae have shown the production of this compound oxon as a primary metabolite via a desulfuration reaction, presumably conducted by cytochrome P450-dependent monooxygenase. nih.gov
Enzymatic Detoxification and Bioactivation of this compound
The metabolic fate of this compound is heavily influenced by the activity of various enzymes that can either detoxify or bioactivate the compound. uni.lumcw.educhem960.comiarc.frnih.govacrospharmatech.com Bioactivation typically involves the formation of the more toxic oxon metabolite, while detoxification pathways lead to less toxic or readily excretable products.
Role of Paraoxonases and Carboxylesterases
Paraoxonases (PONs), particularly Paraoxonase 1 (PON1), and Carboxylesterases (CaEs) are key enzymes involved in the detoxification of organophosphate compounds, including the oxon metabolites. fishersci.comfishersci.comnih.gov PON1 is an A-esterase that can hydrolyze the active oxon metabolites, such as this compound oxon, into less toxic products like TCP. fishersci.com The activity of PON1 can vary among individuals and across species, influencing susceptibility to organophosphate toxicity. fishersci.comacrospharmatech.com
Carboxylesterases are B-esterases that can also detoxify organophosphate oxons through hydrolysis or by acting as stoichiometric scavengers, binding the oxon and preventing it from inhibiting acetylcholinesterase. fishersci.comfishersci.comnih.gov While both enzyme classes contribute to detoxification, their relative importance can vary depending on the specific organophosphate and the organism.
Organophosphate Hydrolases and Other Degrading Enzymes
Microorganisms play a significant role in the degradation of this compound in the environment. Various bacterial and fungal species possess enzymes capable of hydrolyzing this compound. Organophosphate Hydrolases (OPH), also known as phosphotriesterases, are a group of enzymes widely studied for their ability to catalyze the hydrolysis of organophosphate pesticides at the phosphorus atom. mcw.edu These enzymes can break down this compound into metabolites like DETP (O,O-diethyl phosphorothioate, although this is a Chlorpyrifos (B1668852) metabolite) and TCP. mcw.edu Note: While the source mentions DETP in the context of microbial degradation of Chlorpyrifos, the primary hydrolysis products of this compound are TCP and O,O-dimethyl phosphate. uni.lu
Other enzymes involved in the microbial degradation of organophosphates include methyl parathion (B1678463) hydrolase (MPH) and Chlorpyrifos hydrolase (CPH). Some microorganisms can utilize this compound as a sole carbon source, leading to its complete mineralization under favorable conditions.
Interspecies Comparative Metabolism of this compound
The metabolism of this compound can vary considerably across different species, influencing their susceptibility and the nature of the resulting metabolites. Studies in rats and sheep have shown rapid absorption and excretion of this compound, primarily in the urine. uni.lunih.gov The major urinary metabolites in rats include the glucuronide conjugate of TCP, the desmethyl metabolite, and unconjugated TCP. nih.govuni.lunih.gov In sheep, the glucuronide of TCP was also a significant metabolite, along with O-methyl-O-trimethylsily-O-(3,5,6 trichloro-2 -pyridyl) phosphorothionate and other minor fractions in urine. uni.lu
In cows, studies involving feeding with this compound-treated silage corn showed trace amounts of this compound and TCP in urine, feces, and milk. uni.lu The principal excretory route in cows was via the feces. uni.lu
In aquatic organisms, such as freshwater planarians, the metabolic machinery for organophosphate bioactivation and detoxification shares similarities with humans, including the presence of carboxylesterase and paraoxonase activity. fishersci.com Studies in fish have also investigated the effects of this compound exposure on enzyme activities, such as cholinesterase and carboxylesterase.
Microbial metabolism of this compound is diverse and depends on the specific microbial species and environmental conditions. Different bacterial and fungal strains exhibit varying efficiencies in degrading this compound and producing different metabolites, including TCP and other ring-substituted products. mcw.eduiarc.fr
The differences in enzymatic activities, particularly the balance between bioactivation by CYPs and detoxification by PONs and CaEs, contribute to the observed interspecies variations in sensitivity to organophosphates like this compound. fishersci.comchem960.comfishersci.comnih.gov
Human Exposure Assessment and Biomarker Research for Chlorpyrifos Methyl
Biomarkers of Exposure and Effect
Biomarkers play a crucial role in assessing human exposure to chlorpyrifos-methyl and evaluating its biological effects. These indicators help in monitoring exposure levels and understanding the potential impact on the human body.
Urinary Metabolites as Exposure Indicators
Urinary metabolites are frequently used as biomarkers to assess exposure to this compound. The primary metabolite utilized for this purpose is 3,5,6-trichloro-2-pyridinol (B117793) (TCPy). TCPy is a common breakdown product of both chlorpyrifos (B1668852) and this compound, making its presence in urine an indicator of exposure to either or both compounds. mdpi.comnih.govcanada.canih.govmdpi.com Analysis of urinary TCPy is considered a useful method for biological monitoring of organophosphate exposure, particularly in occupational settings, due to the abundance and ease of urine sample collection. nih.gov Studies have shown that urinary TCPy levels can reflect the absorbed dose of the parent compound. nih.gov However, it is important to note that TCPy is also a metabolite of chlorpyrifos, and its presence in urine does not distinguish between exposure to this compound and chlorpyrifos. mdpi.com Additionally, TCPy can exist in the environment as a breakdown product, and urinary levels may reflect direct environmental exposure to the metabolite itself. canada.ca
Research has investigated the levels of urinary TCPy in various populations. For instance, a study involving pesticide workers in Egypt found significantly higher average TCPy levels in pesticide applicators compared to technicians and engineers involved in supervising the application process. nih.gov In a study of the general Canadian population aged 3-79 years, TCPy was detected in urine samples, with varying geometric means and percentile concentrations across different age groups. canada.ca
Blood Cholinesterase Activity as an Effect Indicator
Inhibition of cholinesterase activity in the blood is a key biomarker used to indicate the biological effect of exposure to organophosphorus pesticides like this compound. This compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nervous system function. nih.govfao.orgherts.ac.uk This inhibition can lead to the overstimulation of acetylcholine (B1216132) receptors and potential neurotoxicity. mdpi.com
Both plasma butyrylcholinesterase (BuChE) and red blood cell acetylcholinesterase (AChE) activities are measured as indicators of exposure and effect. nih.govepa.gov While cholinesterase inhibition is a useful biomarker, it is not specific to this compound, as other organophosphates can also inhibit these enzymes. nih.gov Studies have demonstrated an inverse correlation between urinary TCPy levels and blood BuChE and AChE activities, indicating a dose-effect relationship in occupationally exposed individuals. nih.gov Brain acetylcholinesterase activity is considered a more sensitive indicator of chronic toxicity caused by this compound compared to erythrocyte acetylcholinesterase activity. fao.org
Epidemiological Investigations of Health Outcomes
Epidemiological studies have been conducted to investigate potential associations between this compound exposure and various health outcomes in human populations. These studies aim to identify patterns of health effects within exposed groups.
Prenatal Exposure and Neurodevelopmental Outcomes
Epidemiological evidence suggests a concern regarding the potential impact of prenatal exposure to this compound on neurodevelopment in children. greenfacts.orgnih.govfao.org Studies have explored the link between exposure during neurodevelopment and adverse health effects such as attention deficit/hyperactivity disorders, decreased intelligent quotient (IQ), and impaired working memory. nih.govfrontiersin.org
Research, including birth cohort studies, has examined the association between prenatal chlorpyrifos exposure (often using biomarkers like chlorpyrifos levels in umbilical cord plasma or urinary TCPy as a proxy) and neurodevelopmental outcomes in early childhood. ca.govnih.gov Findings from some studies indicate that higher prenatal exposure levels may be associated with developmental delays in psychomotor and cognitive abilities, as well as an increased likelihood of attention problems and pervasive developmental disorders in young children. ca.govnih.gov The neurodevelopmental effects observed in children exposed prenatally have been suggested to persist into adolescence. harvard.edu
It is important to note that while some studies using urinary TCPy have shown associations with adverse neurodevelopmental outcomes, the use of TCPy as a sole biomarker for chlorpyrifos exposure in non-occupational settings can be problematic due to the contribution of this compound and TCPy itself from other sources. tandfonline.com
Occupational Exposure Studies
Occupational exposure studies focus on populations who may have higher exposure levels to this compound due to their work. These studies often involve monitoring biomarkers of exposure and effect in workers involved in the manufacturing or application of pesticides. nih.govorst.edu
Studies have investigated the levels of urinary TCP in occupationally exposed groups, such as pesticide applicators and manufacturing workers. nih.govorst.edu These studies have observed increased levels of urinary TCP in workers following pesticide spraying, indicating significant occupational exposure. mdpi.com Additionally, occupational studies have examined the impact of exposure on cholinesterase activity, finding lower average BuChE levels in chlorpyrifos-exposed workers compared to control groups. orst.edu
General Population Exposure Assessments
Assessments of general population exposure to this compound aim to understand the levels of exposure in the broader community, typically through diet, air, or dust. tandfonline.comepa.gov These assessments often utilize human biomonitoring data, such as urinary metabolite levels, to estimate exposure. mdpi.comnih.gov
Low levels of chlorpyrifos residues have been detected in the general global population, although in many cases, these levels have been evaluated as being below levels of public health concern based on certain guidelines. mdpi.comresearchgate.net However, some assessments have indicated potential health risks in specific subgroups within the general population, such as pregnant mothers. mdpi.comresearchgate.net
Studies assessing general population exposure often rely on urinary TCPy as a biomarker. mdpi.comnih.govnih.gov While this provides insight into exposure to chlorpyrifos and/or this compound, the inability of TCPy to differentiate between the two parent compounds and the potential for exposure to TCPy from environmental sources are limitations in precisely quantifying this compound exposure in the general population. canada.camdpi.comtandfonline.com
Data Tables
Table 1: Urinary TCPy Levels in Different Occupational Groups nih.gov
| Occupational Group | Average Urinary TCPy (µg/g creatinine) |
| Pesticide Applicators | 6437 |
| Technicians | 184 |
| Engineers | 157 |
Note: Data represents average levels during the middle of a 1- to 2-week CPF application period.
Table 2: Select Neurodevelopmental Outcomes at Age 3 in Relation to Prenatal Chlorpyrifos Exposure ca.govnih.gov
| Outcome | Highly Exposed Children (>6.17 pg/g plasma) | Lower Exposed Children | Difference (Highly - Lower) |
| Bayley Psychomotor Development Index (Mean Score) | Lower | Higher | -6.5 points |
| Bayley Mental Development Index (Mean Score) | Lower | Higher | -3.3 points |
| Psychomotor Development Index Delay (%) | 5x more likely | - | - |
| Mental Development Index Delay (%) | 2.4x more likely | - | - |
| Attention Problems | More likely | Less likely | - |
| ADHD Problems | More likely | Less likely | - |
| Pervasive Developmental Disorder Problems | More likely | Less likely | - |
Note: "Highly Exposed" refers to umbilical cord plasma chlorpyrifos levels >6.17 pg/g. Data on likelihood of problems is qualitative based on study findings. ca.govnih.gov
Exposure Pathways and Assessment Methodologies for this compound
Human exposure to this compound can occur through multiple pathways, primarily linked to its use in agricultural and, historically, residential settings. The main routes of exposure include ingestion, inhalation, and dermal absorption. Dietary intake, particularly from residues on treated food produce, is considered a significant source of non-occupational exposure. Inhalation can occur from airborne particles or vapors, especially in occupational settings or areas with recent applications. Dermal exposure is also a relevant pathway, particularly for individuals involved in the manufacturing, application, or handling of the pesticide.
Assessment methodologies for this compound exposure often involve measuring the parent compound or its metabolites in biological matrices or environmental samples. Urinary metabolites, such as 3,5,6-trichloro-2-pyridinol (TCPy), are frequently used as biomarkers of exposure. However, interpreting these measurements requires careful consideration due to the complexity of exposure sources and metabolism.
Environmental Source Contributions to Human Exposure
Environmental sources significantly contribute to human exposure to this compound. Its application in agriculture can lead to residues in soil, water, and crops mdpi.com. Dietary exposure is a major route for the general population due to the presence of residues on fruits and vegetables wikipedia.orgnih.govtandfonline.com. Studies have detected Chlorpyrifos (the related compound) in food, dust, and air samples in residential and daycare settings, with ingestion being a primary route for children wikipedia.org.
While this compound tends not to be persistent in soil or water systems, its presence in the environment can still lead to human exposure herts.ac.uk. Occupational exposure is a concern for workers involved in the manufacturing, formulation, and application of the insecticide, as well as farm workers entering treated fields cdc.gov. Indoor use, although restricted in some regions, has historically been a source of exposure through inhalation and contact with contaminated surfaces tandfonline.comcdc.gov.
Biomonitoring Strategies and Limitations
Biomonitoring plays a crucial role in assessing human exposure to this compound by measuring the compound or its metabolites in biological samples like urine and blood nih.govhh-ra.org. Urinary metabolites, particularly TCPy, are commonly used biomarkers due to their relatively short half-lives and ease of collection nih.govmdpi.com.
However, there are significant limitations to biomonitoring strategies for this compound. A major challenge is that TCPy is a common metabolite of both Chlorpyrifos and this compound, as well as potentially being present in the environment itself tandfonline.comwikipedia.orgresearchgate.net. This makes it difficult to attribute TCPy levels specifically to this compound exposure tandfonline.comresearchgate.net. Therefore, using urinary TCPy alone may overestimate exposure to this compound when other sources of TCPy are present tandfonline.comresearchgate.net.
Another limitation is the temporal nature of exposure and the relatively rapid metabolism and excretion of this compound and its metabolites nih.govresearchgate.net. This means that a single biomonitoring sample may only reflect recent exposure and may not capture longer-term or sporadic exposures effectively researchgate.net.
Despite these limitations, biomonitoring data, when combined with other exposure assessment methods and contextual information, can provide valuable insights into population exposure levels and trends. Studies have used biomonitoring data to indicate background environmental exposure to Chlorpyrifos and/or this compound in various study groups greenfacts.org.
Data on the recovery of Chlorpyrifos (the related compound) in urine after oral administration in human studies show variability, suggesting that the physical form and properties of the preparation can influence absorption nih.gov.
Advanced Methodologies in Chlorpyrifos Methyl Research
Analytical Techniques for Detection and Quantification of Chlorpyrifos-methyl and its Metabolites
The accurate detection and quantification of this compound and its metabolites in various matrices are crucial for environmental monitoring, food safety, and toxicological studies. A range of analytical techniques has been developed and applied for this purpose.
Chromatography-based methods are widely utilized due to their ability to separate and identify different compounds within a sample. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental techniques employed for the analysis of this compound and its metabolites. oup.comnih.gov These methods are often coupled with selective detectors to enhance sensitivity and specificity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its transformation products. oup.comnih.govresearchgate.netnih.gov This method allows for the separation of complex mixtures and provides structural information through mass analysis. Liquid chromatography-mass spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS), is also used, particularly for less volatile or more polar metabolites. researchgate.netnih.gov LC-MS/MS offers high sensitivity and selectivity through multiple reaction monitoring (MRM). researchgate.net
Other chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC), have also been reported for the analysis of chlorpyrifos (B1668852) and its metabolites. nih.govresearchgate.net
Sample preparation is a critical step in the analytical workflow, involving techniques like solid-phase extraction (SPE) and liquid-liquid extraction to isolate and concentrate the analytes from complex matrices such as plasma, urine, cells, culture media, and environmental samples like water, soil, and air. oup.comnih.govresearchgate.net For certain metabolites like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), derivatization may be necessary to improve chromatographic behavior and detectability. nih.gov
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and gold immunochromatographic assay (GICA), have emerged as rapid and cost-effective screening methods for pesticides, including this compound. nih.govplos.org Fluorescence-based immunochromatographic assays (FICA) have also been developed for the simultaneous detection of chlorpyrifos-ethyl and this compound, demonstrating accuracy comparable to GC-MS/MS for spiked food samples. nih.gov
Spectroscopic methods, such as near-infrared reflectance (NIR) spectroscopy, have been explored for the rapid, simultaneous qualitative and quantitative determination of this compound residues in bulk samples like rice. asabe.orgresearchgate.net This technique can differentiate residue levels and has shown predictability for residues in different rice types. asabe.orgresearchgate.net
The sensitivity of these methods varies depending on the technique, matrix, and specific analyte. Limits of detection (LODs) and limits of quantification (LOQs) are critical parameters for evaluating method performance. For instance, a sensitive analytical method for TCPyr (a metabolite of chlorpyrifos and this compound) in urine achieved an LOQ of 0.1 µg/L using capillary gas chromatography and mass selective detection. nih.gov Reported LODs for simultaneous analysis of chlorpyrifos and permethrin (B1679614) and their metabolites in rat plasma and urine by HPLC ranged between 20 and 150 ng/mL, with LOQs between 150 and 200 ng/mL. oup.com
Interactive Table 1: Examples of Analytical Techniques and Reported Detection/Quantification Limits
| Analyte(s) | Matrix | Technique | Reported LOD/LOQ | Source |
| Chlorpyrifos, Chlorpyrifos-oxon, TCP | Rat Plasma and Urine | SPE + Reversed-phase HPLC | LOD: 20-150 ng/mL, LOQ: 150-200 ng/mL | oup.com |
| Chlorpyrifos, Chlorpyrifos-oxon, TCP | Cells and Culture Media | LC-ESI-MS/MS | Ranges from 0.02 ng/million cells to 2000 ng/mL | researchgate.net |
| TCPyr | Urine | Capillary GC-MS (SIM mode) | LOQ: 0.1 µg/L | nih.gov |
| This compound | Rough, Brown, Milled Rice | NIR Spectroscopy (validated by GC-MS) | Predictable with varying R² and SEP values | asabe.orgresearchgate.net |
| This compound, Pirimiphos-methyl | Fermented Wheat | GC/MS | Efficiency of sample prep methods compared | researchgate.net |
| Fenitrothion and this compound | Spiked Samples (Grape peel, lettuce, cabbage) | Photonic Suspension Array (validated by GC-MS/MS) | LOD: 0.40 ng/mL for CLT | plos.org |
Computational Toxicology and Modeling Approaches for this compound
Computational toxicology and modeling approaches play an increasingly important role in understanding the potential biological effects of this compound, predicting its fate in biological systems, and supporting risk assessment. These methods can complement experimental studies by providing insights into mechanisms of action, predicting toxicity endpoints, and facilitating the extrapolation of findings across different species or exposure scenarios.
Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure of a compound to its biological activity or toxicity. researchgate.netacs.orgacs.org QSAR models can be used to predict various parameters relevant to the toxicokinetics and toxicodynamics of this compound, such as metabolic rates, tissue partitioning, and interactions with biological targets like enzymes. researchgate.netacs.org These predictions can help fill data gaps and prioritize chemicals for further experimental testing. acs.orgplos.org
Physiologically-Based Pharmacokinetic (PBPK) models are complex mathematical models that describe the absorption, distribution, metabolism, and excretion (ADME) of chemicals in humans or animals. acs.orgplos.orgnih.gov PBPK models divide the body into interconnected compartments representing different organs or tissues, using physiological, biochemical, and physicochemical parameters to simulate the concentration-time profiles of the parent compound and its metabolites in various tissues and fluids. acs.orgplos.orgnih.gov
PBPK models for chlorpyrifos (a related organophosphate) and its metabolites, including chlorpyrifos-oxon and TCP, have been developed in rats and humans to describe their uptake, metabolism, and disposition. researchgate.netacs.org These models can integrate target tissue dosimetry and dynamic responses, such as enzyme inhibition kinetics. researchgate.netacs.org Linking PBPK models with Pharmacodynamic (PD) models allows for the simulation of tissue responses as a function of the target tissue dose. nih.gov This integrated PBPK/PD modeling approach can be used to investigate mixture interactions and support cumulative risk assessment. acs.orgnih.govmdpi.com
Computational toxicology tools, such as those available through platforms like ToxCast/Tox21, can be used to predict toxicity endpoints based on in vitro assay data. researchgate.netnih.gov In vitro-to-in vivo extrapolation (IVIVE) techniques, often used in conjunction with PBPK models, aim to translate in vitro activity concentrations to in vivo equivalent doses. nih.gov High-throughput toxicokinetics (HTTK) models, including population-based approaches (HTTK-Pop), can further refine these predictions by incorporating population variability and age adjustments. nih.gov
Computational tools have been applied to predict the toxicity of pesticides, including chlorpyrifos, by identifying potential targets and predicting in vivo endpoints based on in vitro data. researchgate.netnih.gov These predictions can be useful for risk assessment and informing decisions about the need for additional studies. nih.gov
In Vitro and In Vivo Model Systems in Toxicological Research of this compound
Toxicological research on this compound utilizes a variety of in vitro (cell-based) and in vivo (animal) model systems to investigate its potential health effects and mechanisms of action. These models allow researchers to study the biological interactions of the compound under controlled conditions and to assess effects at different levels of biological organization.
In vitro models, such as cell cultures, are valuable tools for studying the direct effects of this compound on specific cell types and for investigating molecular and cellular mechanisms of toxicity. Studies using cell lines can provide insights into cytotoxicity, oxidative stress induction, and alterations in gene expression and lipid metabolism. nih.govresearchgate.netdergipark.org.tr For example, studies using Atlantic salmon liver cells (hepatocytes) in 3D cell cultures have been used to examine the toxicity of this compound, alone and in mixtures, assessing endpoints like cytotoxicity, gene expression, and lipidomics. nih.govresearchgate.net Human umbilical vein endothelial cells (HUVECs) have been used to evaluate the oxidative stress-inducing potential of this compound. dergipark.org.tr
In vivo animal models are essential for assessing the systemic effects of this compound, its metabolism, and the toxicity of its metabolites in a complex biological system. Various animal species have been used in toxicological studies of this compound and related organophosphates.
Rats are commonly used in toxicological studies, including assessments of metabolism, developmental toxicity, and neurotoxicity. oup.comnih.govresearchgate.netmdpi.comfao.org Studies in rats have investigated the absorption, distribution, metabolism, and excretion of chlorpyrifos. nih.gov Developmental exposure of rat pups to chlorpyrifos has been studied to understand potential neurodevelopmental effects. researchgate.net
Mice are also used in toxicological research, including studies on reproductive performance and metabolic processes. mdpi.com Studies comparing the metabolism of chlorpyrifos in liver microsomes of mouse, rat, and human have provided insights into species differences in the formation of metabolites like TCP and chlorpyrifos-oxon. mdpi.com
Other animal models include rabbits, which have been used in developmental toxicity studies. mdpi.comfao.org Studies in hens have investigated potential delayed neuropathy following exposure to high doses of this compound. fao.org
Aquatic organisms like zebrafish larvae and amphipods (e.g., Hyalella azteca) serve as valuable models for assessing the toxicity of this compound in aquatic environments and investigating mechanisms of toxicity, including interactions with other chemicals. mdpi.comoup.com Studies in zebrafish larvae have evaluated effects on hatching, teratogenicity, and behavior. mdpi.com Research using Hyalella azteca has explored the toxicological interactions of chlorpyrifos with other contaminants like methyl mercury. oup.com
Research findings from in vivo studies contribute data on the effects of this compound at various dose levels and exposure durations, informing toxicological risk assessments. mdpi.comnih.govepa.gov Studies in animals have investigated endpoints such as cholinesterase inhibition, liver and kidney toxicity, and potential developmental and reproductive effects. mdpi.comfao.orgeuropeanreview.org
Interactive Table 2: Examples of In Vitro and In Vivo Model Systems in this compound Research
| Model System | Type | Research Focus | Source |
| Atlantic salmon liver cells (3D culture) | In Vitro | Cytotoxicity, gene expression, lipidomics, mixture toxicity with Nonylphenol | nih.govresearchgate.net |
| Human umbilical vein endothelial cells (HUVECs) | In Vitro | Oxidative stress induction | dergipark.org.tr |
| Rat | In Vivo | Metabolism, developmental toxicity, neurotoxicity, PBPK modeling data | oup.comnih.govacs.orgresearchgate.netmdpi.comfao.org |
| Mouse | In Vivo | Reproductive performance, comparative metabolism | mdpi.com |
| Rabbit | In Vivo | Developmental toxicity | mdpi.comfao.org |
| Hen | In Vivo | Delayed neuropathy | fao.org |
| Zebrafish larvae | In Vivo | Effects on hatching, teratogenicity, behavior, aquatic toxicity | mdpi.com |
| Hyalella azteca (Amphipod) | In Vivo | Toxicological interactions with other chemicals (e.g., methyl mercury) | oup.com |
Risk Assessment Frameworks and Regulatory Considerations for Chlorpyrifos Methyl
Methodologies for Environmental Risk Assessment of Chlorpyrifos-methyl
Environmental risk assessment for this compound considers its fate and behavior in various environmental compartments, as well as its toxicity to non-target organisms. Methodologies involve evaluating its persistence, mobility, and potential for bioaccumulation. Studies on environmental fate and transport are crucial in determining the estimated environmental concentrations (EECs) to which organisms may be exposed.
This compound is considered relatively non-persistent in soil and water systems under biotic and abiotic conditions, with half-lives generally less than 30 days. regulations.gov However, some studies suggest a wider range for half-life in soil, from 2 weeks to over a year, influenced by soil properties such as type, pH, moisture, temperature, organic matter content, and microbial metabolism. nih.gov It has low aqueous solubility, is quite volatile, and is considered non-mobile, suggesting a low risk of leaching to groundwater based on its chemical properties. herts.ac.uk Volatilization from the soil surface also contributes to its loss. nih.gov
In aquatic environments, this compound can undergo photolytic and hydrolytic degradation. researchgate.net Studies indicate rapid degradation rates in water, with photolytic half-lives ranging from 1.8 to 3.8 days and hydrolytic half-lives from 13 to 27 days. researchgate.net It also exhibits a strong tendency for sorption to sediments. researchgate.net The tropospheric lifetime of this compound is estimated to be around 3.5 hours, with degradation mainly controlled by reaction with OH radicals. acs.org
Ecotoxicity data are used to assess the potential effects on various organisms. This compound is highly toxic to fish, aquatic invertebrates, and honeybees. herts.ac.uk It is moderately toxic to birds, aquatic plants, algae, and earthworms. herts.ac.uk
Data from earlier risk assessments provide insights into its toxicity across different species:
| Species | Endpoint | Value |
| Avian (dosing studies) | LD50 | 100->2000 mg/Kg |
| Avian (dietary studies) | LC50 | 1835->5000 mg/L |
| Fish | Acute LC50 | 0.014-4.58 mg/L |
| Aquatic Invertebrates | Acute LC50 | 0.00017-45.8 mg/L |
| Honeybees | Acute LD50 | 0.088-0.383 µ g/bee |
Environmental risk assessments often employ hazard quotients (Q) to compare exposure levels to toxicity endpoints. A Q value above certain thresholds (e.g., >0.2 for terrestrial species or >0.1 for aquatic species) can indicate potential acute risk. apvma.gov.au
Human Health Risk Assessment Paradigms for this compound
Human health risk assessment for this compound involves evaluating potential exposure pathways and the resulting health effects. This includes assessing exposure through diet, drinking water, inhalation, and dermal contact. greenfacts.org Key to this assessment is the identification of toxicological endpoints and the establishment of health-based guidance values, such as the acceptable daily intake (ADI) for chronic exposure and the acute reference dose (ARfD) for short-term exposure. nih.govmdpi.com
This compound, like other organophosphates, can inhibit acetylcholinesterase (AChE), an enzyme crucial for nervous system function. herts.ac.ukepa.govmdpi.com This inhibition can lead to a range of adverse effects. epa.gov
Studies have explored the toxicity of this compound, including its potential for developmental neurotoxicity and genotoxicity. europa.euenv-health.orggreenfacts.orgenv-health.org Concerns regarding these endpoints have been central to regulatory evaluations. europa.euenv-health.orgenv-health.orglawbc.com For instance, the European Food Safety Authority (EFSA) identified concerns related to possible genotoxic effects and neurological effects during development, supported by epidemiological data in children. europa.eueuropa.eu This led EFSA to conclude that a safe exposure level could not be determined for this compound based on the available data. europa.eueuropa.eu
The main metabolite of this compound in biological systems is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is excreted in urine. mdpi.com TCP is also a major metabolite of chlorpyrifos (B1668852). mdpi.com
Toxicological studies contribute data for dose-response assessments. For example, a No Observed Adverse Effect Level (NOAEL) of 1 mg/kg body weight per day was identified in a 2-year study in rats based on inhibition of brain acetylcholinesterase activity and adrenal vacuolation. fao.org For acute dietary assessment, a NOAEL of 1 mg/kg body weight per day was selected from a rat developmental study based on red blood cell cholinesterase activity inhibition. epa.gov
Human health risk assessments consider different population subgroups, including infants, children, and women of child-bearing age, who may be particularly sensitive to the effects of pesticides. greenfacts.orgepa.gov
Regulatory Science and Policy Implications for this compound
Regulatory decisions regarding this compound are based on the scientific risk assessments conducted by regulatory bodies. These decisions have significant policy implications for its use in agriculture and other sectors.
In the European Union, concerns over human health effects, particularly regarding potential genotoxicity and developmental neurotoxicity, led to the decision not to renew the approval for this compound. europa.euenv-health.orglawbc.com The European Commission formally adopted regulations in January 2020, requiring Member States to withdraw authorizations for plant protection products containing the substance. europa.eulawbc.comeurofins.de Maximum Residue Levels (MRLs) for this compound in food and feed were subsequently lowered to the lowest level measurable by analytical laboratories. europa.eueurofins.de The European Court of Justice upheld the 2019 EU-wide ban in October 2023. env-health.orgenv-health.org
In the United States, the Environmental Protection Agency (EPA) has also conducted risk assessments for this compound as part of its registration review process. epa.govepa.govepa.gov Earlier assessments identified occupational risks exceeding the Agency's level of concern, although dietary risks from residues in food were not considered to pose risk concerns based on the data available at the time. epa.govepa.gov The EPA's review process has involved evaluating human health and environmental effects to determine if the pesticide can be used without presenting unreasonable adverse effects. epa.govepa.gov The Food Quality Protection Act (FQPA) of 1996 required the EPA to re-evaluate tolerances to ensure the protection of children and other sensitive populations. epa.gov
Regulatory science plays a critical role in informing these policy decisions, translating scientific findings from risk assessments into regulatory actions aimed at protecting public health and the environment. The differing regulatory approaches and outcomes in different regions highlight the complexities and potential variations in interpreting scientific data and applying risk assessment paradigms.
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-dependent insecticidal efficacy of this compound?
-
Answer: Apply Abbott’s formula:
where survival in controls and survival in treated groups. Calculate probable errors for and , and use t-tests to confirm significance (difference >3× probable error). For binary mixtures (e.g., this compound + methoprene), use factorial ANOVA to assess synergistic/additive effects .
Advanced Research Questions
Q. How do data gaps in developmental neurotoxicity (DNT) and genotoxicity studies impact regulatory risk assessments of this compound?
- Answer: Regulatory agencies like EFSA rely on read-across approaches using data from structurally similar compounds (e.g., chlorpyrifos-ethyl) when primary data are incomplete. However, this introduces uncertainty, as seen in the EU’s delayed ban due to insufficient DNT and genotoxicity data . Researchers must address these gaps by conducting OECD 443 (extended one-generation reproductive toxicity) and OECD 487 (micronucleus) assays, ensuring compliance with Good Laboratory Practice (GLP) standards .
Q. What experimental designs resolve contradictions in epidemiological vs. mechanistic data on this compound’s neurotoxicity?
- Answer: Discrepancies arise when epidemiological studies report neurodevelopmental disorders (e.g., ADHD) but mechanistic studies lack clear pathways. Integrate in vitro models (e.g., human neural progenitor cells) with multi-omics (transcriptomics, metabolomics) to identify biomarkers (e.g., oxidative stress, DNA methylation). Cross-validate findings using longitudinal cohort studies with precise exposure biomarkers (e.g., urinary TCPy levels) .
Q. How should researchers mitigate confounding variables in field studies evaluating this compound’s aquatic toxicity?
- Answer: Control for temperature, pH, and dissolved oxygen in mesocosm experiments. Use LC50/EC50 tests on standardized species (e.g., Daphnia magna, Chironomus riparius) with ≥3 exposure concentrations. Employ multivariate regression to adjust for covariates like co-occurring pesticides. Report results in accordance with OECD 203 (fish toxicity) and 211 (daphnia reproduction) guidelines .
Q. What methodologies address the challenge of metabolic interference in this compound toxicity assays?
- Answer: Co-administer cytochrome P450 inhibitors (e.g., piperonyl butoxide) to isolate the parent compound’s effects from its metabolites (e.g., this compound oxon). Use LC-MS/MS to quantify metabolite profiles in tissue homogenates. Compare results across species (e.g., zebrafish vs. rats) to assess metabolic variability .
Data Interpretation and Reporting
Q. How should conflicting results between industry-sponsored and independent studies on this compound’s safety be reconciled?
- Answer: Conduct systematic reviews with meta-analysis, weighted by study quality (e.g., Cochrane Risk of Bias Tool). Highlight discrepancies in experimental conditions (e.g., dosing regimes, endpoints) and transparency in raw data sharing. Advocate for pre-registration of study protocols to reduce publication bias .
Q. What criteria validate the use of read-across data in this compound risk assessments?
- Answer: Read-across is valid only if the analogue (e.g., chlorpyrifos-ethyl) shares structural similarity, metabolic pathways, and toxicokinetics. Use QSAR models (e.g., OECD Toolbox) to predict toxicity endpoints. Document uncertainties via the European Chemicals Agency’s (ECHA) read-across assessment framework (RAAF) .
Q. How can researchers standardize reporting of this compound’s physicochemical properties for regulatory submissions?
- Answer: Follow REACH Annex VII requirements:
- Stability: Test hydrolysis at pH 4, 7, and 9 (25°C, 50°C).
- Reactivity: Assess incompatibility with acids, bases, and oxidizers via DSC/TGA.
- Toxicological data: Include acute oral/dermal LD50, skin irritation (OECD 404), and Ames test results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
